LMPTP inhibitor 1 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H37ClN4O |
|---|---|
Molecular Weight |
481.1 g/mol |
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C28H36N4O.ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);1H |
InChI Key |
WYRLEOWACOXSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Target of LMPTP Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMPTP Inhibitor 1 is a selective, orally bioavailable small molecule that targets the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2] This enzyme is a critical negative regulator in the insulin signaling pathway, and its inhibition has been identified as a promising therapeutic strategy for type 2 diabetes.[2][3][4] This document provides a comprehensive overview of the molecular target of LMPTP Inhibitor 1, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Primary Molecular Target: Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)
The primary molecular target of LMPTP Inhibitor 1 is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1).[2][4] LMPTP is a cytosolic class II protein tyrosine phosphatase (PTP) that plays a significant role in cellular signaling.[2] It exists in two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[2] LMPTP has been shown to dephosphorylate and thereby inactivate the insulin receptor (IR), making it a key promoter of insulin resistance.[2][4] Genetic and preclinical studies have demonstrated that the inhibition or deletion of LMPTP enhances insulin signaling, particularly in the liver, leading to improved glucose tolerance.[2]
Mechanism of Action
LMPTP Inhibitor 1 exhibits a novel, uncompetitive mechanism of action.[2][3] Unlike competitive inhibitors that bind to the active site of an enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex. In the case of LMPTP, the inhibitor binds to the phosphocysteine intermediate, which forms after the substrate binds to the active site.[2] This binding event prevents the final catalytic step of hydrolysis, effectively trapping the enzyme in an inactive state and preventing the release of the phosphate product.[2] This unique mechanism contributes to the high selectivity of the inhibitor for LMPTP over other protein tyrosine phosphatases.[2][3]
Signaling Pathway Modulation
LMPTP is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, LMPTP dampens the downstream signaling cascade that is crucial for glucose uptake and metabolism. LMPTP Inhibitor 1, by inhibiting LMPTP, effectively removes this negative regulation, leading to enhanced and sustained insulin signaling.
Specifically, inhibition of LMPTP leads to increased tyrosine phosphorylation of the insulin receptor (IR) in response to insulin stimulation.[2] This enhanced IR activation subsequently promotes the phosphorylation of downstream effector proteins such as Protein Kinase B (PKB)/AKT.[3] The activation of the PI3K-Akt pathway is a central event in mediating the metabolic effects of insulin, including the translocation of glucose transporters to the cell surface and the promotion of glucose uptake.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for LMPTP Inhibitor 1 and related compounds.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 0.8 µM | LMPTP-A | --- | [1] |
| Ki' | 846.0 ± 29.2 nM | LMPTP | Uncompetitive inhibition constant. | [2] |
| Compound F9 Ki | 21.5 ± 7.3 μM | LMPTP | A novel uncompetitive inhibitor. | [5] |
| Inhibitor Concentration for Selectivity Assays | 40 µM | Various PTPs | Used to demonstrate selectivity for LMPTP. | [2][3] |
| Cellular Assay Concentration | 10 µM | Intracellular LMPTP | Enhanced HepG2 IR phosphorylation. | [1][2] |
| Oral Bioavailability (0.03% w/w) | ~680 nM | In vivo (mice) | Mean serum concentration. | [1] |
| Oral Bioavailability (0.05% w/w) | >3 µM | In vivo (mice) | Resulted in improved glucose tolerance. | [1] |
Experimental Protocols
In Vitro Phosphatase Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against LMPTP.
Materials:
-
Recombinant human LMPTP-A
-
Phosphatase assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)
-
LMPTP Inhibitor 1 (or test compound) dissolved in DMSO
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of LMPTP Inhibitor 1 in DMSO.
-
In a 96-well plate, add the phosphatase assay buffer.
-
Add the LMPTP inhibitor dilutions to the wells. The final DMSO concentration should be kept constant across all wells.
-
Add recombinant human LMPTP-A to each well to a final concentration of approximately 10 nM.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).
-
For OMFP: Monitor the fluorescence continuously at λex = 485 nm and λem = 525 nm.
-
For pNPP: Stop the reaction after a defined time by adding 2X the reaction volume of 1 M NaOH. Measure the absorbance at 405 nm.
-
Calculate the percentage of enzyme activity relative to a DMSO control.
-
Determine the IC50 value by plotting the inhibitor concentration versus the percentage of enzyme activity.
Cellular Insulin Receptor Phosphorylation Assay
This protocol assesses the ability of LMPTP inhibitors to enhance insulin signaling in a cellular context.
Materials:
-
HepG2 human hepatocytes
-
Cell culture medium (e.g., DMEM) with 0.1% FBS (serum-starvation medium)
-
LMPTP Inhibitor 1
-
Bovine insulin
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
-
Anti-insulin receptor β subunit antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-phosphotyrosine antibody
Procedure:
-
Seed HepG2 cells in culture plates and grow to confluence.
-
Serum-starve the cells overnight in medium containing 0.1% FBS and 10 µM LMPTP Inhibitor 1 or DMSO as a control.
-
Stimulate the cells with 10 nM bovine insulin for 5 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the insulin receptor using an anti-IRβ antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of IR phosphorylation.
-
Normalize the results by probing with an anti-IRβ antibody.
Conclusion
LMPTP Inhibitor 1 is a highly selective, uncompetitive inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase. Its unique mechanism of action and oral bioavailability make it a valuable tool for studying the role of LMPTP in insulin signaling and a promising lead compound for the development of novel therapeutics for type 2 diabetes. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate this important molecular target and its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Uncompetitive Inhibition Mechanism of LMPTP Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the uncompetitive inhibition mechanism of LMPTP inhibitor 1, also known as Compound 23 (Compd. 23). This document details the molecular interactions, kinetic profile, and the signaling pathways affected by this inhibitor. It is intended to be a resource for researchers in academia and industry engaged in the study of protein tyrosine phosphatases (PTPs) and the development of novel therapeutics.
Introduction to Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic PTP involved in the regulation of various cellular processes.[1] Unlike many other PTPs, LMPTP is a class II cysteine-based PTP.[2] It plays a significant role in metabolic regulation, particularly as a negative regulator of insulin signaling by dephosphorylating the insulin receptor (IR).[3] Emerging evidence also implicates LMPTP in adipogenesis through the modulation of Platelet-Derived Growth Factor Receptor alpha (PDGFRα) signaling.[4] Its role in cell signaling pathways has made it an attractive target for therapeutic intervention in diseases such as type 2 diabetes and obesity.[3][5]
LMPTP Inhibitor 1 (Compound 23): An Uncompetitive Inhibitor
A novel series of selective LMPTP inhibitors has been developed, among which LMPTP inhibitor 1 (Compd. 23) is a prominent example.[6][7] This compound exhibits a unique uncompetitive mechanism of action, a feature that distinguishes it from many other PTP inhibitors and contributes to its high selectivity.[2][5]
Uncompetitive inhibition occurs when an inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product.
A hallmark of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, which graphically represents the effect of the inhibitor on the enzyme kinetics.[8] Kinetically, this mechanism is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km). The reduction in Vmax occurs because the ESI complex effectively removes the productive ES complex from the reaction. The decrease in Km is a result of the inhibitor binding to the ES complex, which, by Le Châtelier's principle, shifts the equilibrium towards the formation of more ES complex, thereby increasing the enzyme's apparent affinity for the substrate.
dot
Caption: Uncompetitive inhibition mechanism of LMPTP inhibitor 1.
The following table summarizes the key quantitative parameters for LMPTP inhibitor 1 (Compd. 23) based on in vitro kinetic analyses.
| Parameter | Value | Substrate | Notes | Reference |
| IC₅₀ | 0.8 µM | OMFP | Half-maximal inhibitory concentration against LMPTP-A. | [9] |
| Kᵢ' | 846.0 ± 29.2 nM | OMFP | Dissociation constant for the ESI complex. | [5] |
| α | 0.21 ± 0.09 | OMFP | The factor by which Km and Vmax are changed. | [5] |
| Vmax | Decreases | OMFP | The maximum rate of the reaction decreases with increasing inhibitor concentration. | [5] |
| Km | Decreases | OMFP | The Michaelis constant decreases with increasing inhibitor concentration. | [5] |
Experimental Protocol for Determining Uncompetitive Inhibition
This section outlines a detailed methodology for characterizing the uncompetitive inhibition of LMPTP by Compound 23.
-
Recombinant human LMPTP-A
-
LMPTP inhibitor 1 (Compound 23)
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP)
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.005% Tween-20
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Microplate reader (with fluorescence or absorbance capabilities)
-
Dimethyl sulfoxide (DMSO)
dot
Caption: Workflow for enzyme kinetic analysis of LMPTP inhibitor 1.
-
Inhibitor and Substrate Preparation : Prepare serial dilutions of LMPTP inhibitor 1 in DMSO. Subsequently, dilute these into the assay buffer. Prepare a range of substrate concentrations in the assay buffer.
-
Assay Setup : In a microplate, add the various concentrations of the inhibitor to different wells. Then, add the different concentrations of the substrate.
-
Enzyme Preparation : Prepare a stock solution of LMPTP in the assay buffer. The final concentration of the enzyme should be kept constant across all assays and should be in the linear range of the assay.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the LMPTP solution to each well.
-
Data Acquisition : Immediately place the microplate in a plate reader and measure the change in fluorescence (for OMFP) or absorbance (for pNPP) over time. Collect data at regular intervals to determine the initial reaction velocity.
-
Data Analysis :
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the progress curves.
-
Generate Michaelis-Menten plots (V₀ versus substrate concentration) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]). For an uncompetitive inhibitor, the resulting lines for different inhibitor concentrations will be parallel.
-
Determine the apparent Vmax and Km values from the intercepts of the Lineweaver-Burk plot.
-
Calculate the inhibitor constant (Kᵢ') from the replots of the y-intercepts versus the inhibitor concentration.
-
LMPTP in Cellular Signaling Pathways
LMPTP's role as a negative regulator of key signaling pathways is central to its therapeutic potential. LMPTP inhibitor 1, by blocking the phosphatase activity, can potentiate the signals transduced through these pathways.
LMPTP dephosphorylates the activation loop of the insulin receptor (IR), thereby attenuating downstream signaling.[3] Inhibition of LMPTP by Compound 23 enhances insulin-induced IR phosphorylation, leading to improved insulin sensitivity.[5]
dot
Caption: LMPTP's role in the insulin receptor signaling pathway.
In preadipocytes, LMPTP has been shown to inhibit the basal phosphorylation of PDGFRα.[4] This inhibition of PDGFRα signaling is crucial for promoting adipocyte differentiation. By inhibiting LMPTP, Compound 23 can increase the basal phosphorylation of PDGFRα, which in turn can modulate adipogenesis.[4]
dot
References
- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Inhibition of LMPTP Isoforms: LMPTP-A vs. LMPTP-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the low molecular weight protein tyrosine phosphatase (LMPTP) isoforms, LMPTP-A and LMPTP-B, with a specific focus on their differential inhibition. This document is intended to serve as a core resource for researchers in academia and industry engaged in the study of LMPTP and the development of targeted therapeutics.
Introduction to LMPTP and its Isoforms
The low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a crucial role in various cellular signaling pathways.[1][2] It is a member of the class II protein tyrosine phosphatase (PTP) family and is expressed as two main isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing of the same primary transcript.[1][2] While both isoforms are catalytically active, they exhibit non-redundant functions in cellular physiology.
LMPTP has been implicated as a negative regulator in several key signaling pathways, including the insulin receptor (IR) and platelet-derived growth factor receptor alpha (PDGFRα) pathways.[3][4] Its role in dephosphorylating these receptors makes it a significant target for therapeutic intervention in diseases such as type 2 diabetes, obesity, and cancer.[3][4][5]
Structural and Functional Differences between LMPTP-A and LMPTP-B
The primary structural difference between LMPTP-A and LMPTP-B lies in a 34-amino acid segment that is present in LMPTP-A but absent in LMPTP-B. This variation arises from the alternative splicing of exon 3 and 4 of the ACP1 gene. This structural divergence is thought to be the basis for the observed differences in substrate specificity and inhibitor sensitivity between the two isoforms.
Quantitative Analysis of LMPTP-A vs. LMPTP-B Inhibition
The development of selective inhibitors for LMPTP isoforms is a key objective for therapeutic applications. Several small molecule inhibitors have been identified, with some exhibiting preferential inhibition of one isoform over the other. The following table summarizes the available quantitative data for various inhibitors against LMPTP-A and LMPTP-B.
| Inhibitor | Target Isoform(s) | IC50 / Ki | Mechanism of Action | Reference |
| Compound 23 | LMPTP-A > LMPTP-B | IC50 (LMPTP-A): 0.8 µM | Uncompetitive | [1][3] |
| Ki' (LMPTP-A): 846.0 ± 29.2 nM | [3] | |||
| ML400 | LMPTP-A > LMPTP-B | EC50 (LMPTP-A): ~1 µM | Allosteric | [6] |
| Compound F9 | LMPTP | Ki: 21.5 ± 7.3 μM | Uncompetitive | [5] |
| Purine-based inhibitors (e.g., 5d, 6g) | LMPTP-A | IC50 values in low nanomolar range for optimized compounds | Uncompetitive | [2] |
Key Signaling Pathways Regulated by LMPTP Isoforms
LMPTP isoforms are critical regulators of signaling pathways that govern metabolic processes and cell growth. Understanding these pathways is essential for elucidating the therapeutic potential of isoform-specific inhibitors.
Insulin Receptor (IR) Signaling Pathway
LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor, thereby attenuating downstream signals that promote glucose uptake and metabolism.[3] Inhibition of LMPTP, particularly in the liver, has been shown to enhance insulin receptor phosphorylation, leading to improved glucose tolerance and reduced insulin resistance.[3]
Figure 1: LMPTP-mediated negative regulation of the Insulin Receptor signaling pathway.
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) Signaling Pathway
LMPTP has also been shown to regulate the PDGFRα signaling pathway, which is involved in cell proliferation and differentiation.[4] Inhibition of LMPTP can enhance PDGFRα phosphorylation, impacting processes such as adipogenesis.
Figure 2: LMPTP-mediated negative regulation of the PDGFRα signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of LMPTP inhibition.
In Vitro Phosphatase Activity Assay (pNPP Substrate)
This protocol describes a colorimetric assay to measure the enzymatic activity of LMPTP using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human LMPTP-A and LMPTP-B
-
pNPP substrate solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.5, 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a defined amount of LMPTP-A or LMPTP-B enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 5. dovepress.com [dovepress.com]
- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to LMPTP Inhibitor 1 Hydrochloride (CAS No. 2310135-46-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMPTP inhibitor 1 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). It has emerged as a significant tool compound for studying the role of LMPTP in metabolic diseases, particularly type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, biological activity, mechanism of action, and key experimental protocols. All quantitative data is presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.
Chemical and Physical Properties
This compound, with the formal name N,N-diethyl-4-[4-[[3-(1-piperidinyl)propyl]amino]-2-quinolinyl]-benzamide, dihydrochloride, is a crystalline solid.[1] It is supplied as a dihydrochloride salt, which generally offers enhanced water solubility and stability compared to its free base form.[2]
| Property | Value | Reference(s) |
| CAS Number | 2310135-46-5 | [1][3][4] |
| Molecular Formula | C28H36N4O • 2HCl | [1][3] |
| Molecular Weight | 517.5 g/mol | [1] |
| Purity | ≥98% | [1][3] |
| Appearance | Crystalline solid | [1][3] |
| UV/Vis. (λmax) | 220, 268, 317, 345 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥4 years at -20°C | [1] |
Solubility
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | 15 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Dimethyl Formamide (DMF) | 20 mg/mL | [1] |
| PBS (pH 7.2) | 3 mg/mL | [1] |
Note: For biological experiments, it is recommended to make further dilutions of stock solutions into aqueous buffers or isotonic saline. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1]
Biological Activity and In-Vivo Efficacy
LMPTP inhibitor 1 is a selective inhibitor of the LMPTP-A isoform.[2][5][6][7][8][9] Its inhibitory activity has been demonstrated in enzymatic assays, and its biological effects have been confirmed in cell-based models and in vivo animal studies.
Enzymatic Activity
| Parameter | Value | Target | Reference(s) |
| IC50 | 0.8 µM | LMW-PTPA | [1][2][5][6][7][8][9] |
Selectivity
The inhibitor is selective for LMW-PTPA. At a concentration of 40 µM, it was tested against a panel of 15 other protein tyrosine phosphatases and showed greater than 50% inhibition only against LMW-PTPB.[1]
In-Vitro and In-Vivo Efficacy
| Model | Treatment | Observed Effect | Reference(s) |
| HepG2 Cells | 10 µM | Increased insulin-induced insulin receptor phosphorylation. | [1][5][6] |
| Diet-Induced Obese Mice | 50 mg/kg per day | Improved glucose tolerance and decreased fasting plasma insulin levels. | [1] |
| Diet-Induced Obese Mice | 0.05% w/w in diet | Reverses diabetes. | [5] |
Pharmacokinetics
LMPTP inhibitor 1 is orally bioavailable. In a mouse model of diet-induced obesity, administration of the inhibitor mixed with food at different concentrations resulted in the following serum levels:[5][6]
| Dosage (% w/w in diet) | Mean Serum Concentration | Reference(s) |
| 0.03% | ~680 nM | [5][6] |
| 0.05% | >3 µM | [5][6] |
Mechanism of Action
LMPTP inhibitor 1 exhibits a novel uncompetitive mechanism of action.[10][11] Structural studies have revealed that it binds to the phosphocysteine intermediate of LMPTP, thereby preventing the final catalytic step of dephosphorylation.[10] This unique mechanism contributes to its high selectivity. The primary downstream effect of LMPTP inhibition in the context of metabolic disease is the enhancement of insulin receptor (IR) signaling. By preventing the dephosphorylation of the IR, the inhibitor promotes insulin sensitivity.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following protocols are based on information from technical datasheets and publications.
In-Vitro Phosphatase Assay
This protocol is used to determine the IC50 value of the inhibitor against LMPTP.
Procedure:
-
Phosphatase assays are performed at 37°C in a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[5]
-
For inhibitor selectivity assays, each protein tyrosine phosphatase (PTP) is incubated with either 0.4 mM 3-O-methylfluorescein phosphate (OMFP) or 5 mM para-nitrophenylphosphate (pNPP) as a substrate in the presence of 40 µM LMPTP inhibitor 1 or DMSO (as a control).[5]
-
For assays using OMFP, fluorescence is monitored continuously (λex = 485 nm, λem = 525 nm).[5]
-
For assays with pNPP, the reaction is stopped by adding twice the reaction volume of 1 M NaOH, and the absorbance is measured at 405 nm.[5][11]
-
IC50 values are determined by plotting the inhibitor concentration against the percentage of enzyme activity.[5]
Cell-Based Insulin Receptor Phosphorylation Assay
This protocol assesses the inhibitor's effect on insulin signaling in a cellular context.
Procedure:
-
HepG2 cells are treated with 10 µM LMPTP inhibitor 1 in serum-starvation media (containing 0.1% FBS) overnight.[5]
-
Following the overnight incubation, cells are stimulated with 10 nM bovine insulin for 5 minutes at 37°C.[5]
-
For the detection of IR tyrosine phosphorylation, cells are lysed in radioimmunoprecipitation assay (RIPA) buffer containing a cocktail of protease and phosphatase inhibitors (1 mM phenylmethylsulfonyl fluoride, 10 µg/mL aprotinin/leupeptin, 10 mM sodium orthovanadate, 5 mM sodium fluoride, and 2 mM sodium pyrophosphate).[5]
-
The insulin receptor is then immunoprecipitated from the cell lysate using an anti-IRβ antibody.[5]
-
The immunoprecipitated proteins are subsequently analyzed by Western blotting to detect the level of tyrosine phosphorylation.
Inhibitor Reversibility Assay
This assay helps to understand the nature of the inhibitor-enzyme interaction.
Procedure:
-
50 nM of human LMPTP-A is pre-incubated with 10 µM of LMPTP inhibitor 1 or DMSO for 5 minutes.[5]
-
The enzyme-inhibitor mixture is then diluted 100-fold in the phosphatase assay buffer containing 0.4 mM OMFP.[5]
-
Fluorescence is measured at indicated time points to assess the recovery of enzyme activity.[5]
Synthesis
A detailed, step-by-step synthesis protocol for this compound (CAS 2310135-46-5) is not publicly available in the reviewed literature. The synthesis of related benzamide and piperidine structures often involves multi-step reactions, including amide bond formation and coupling reactions.[3]
Conclusion
This compound is a well-characterized, selective, and orally bioavailable inhibitor of LMPTP. Its uncompetitive mechanism of action and proven efficacy in cellular and animal models of insulin resistance make it an invaluable tool for researchers in the fields of metabolic disease, signal transduction, and drug discovery. The provided data and protocols serve as a comprehensive resource for the scientific community to facilitate further investigation into the therapeutic potential of LMPTP inhibition.
References
- 1. PTP inhibitor 1 | CAS#:2632-13-5 | Chemsrc [chemsrc.com]
- 2. molnova.cn [molnova.cn]
- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LMPTP INHIBITOR 1 dihydrochloride |LMPTP INHIBITOR 1 dihydrochloride | CAS 2310135-46-5 | Buy LMPTP INHIBITOR 1 dihydrochloride from Supplier InvivoChem [invivochem.com]
- 6. molnova.com [molnova.com]
- 7. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LMPTP INHIBITOR 1 dihydrochloride - Immunomart [immunomart.com]
- 9. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 10. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biological Functions of Low Molecular Weight Protein Tyrosine Phosphatase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an 18-kDa enzyme encoded by the ACP1 gene, is a critical regulator of signal transduction pathways pivotal to numerous cellular processes.[1] Initially identified as a cytosolic acid phosphatase, it is now recognized as a key player in the dephosphorylation of tyrosine residues on a variety of protein substrates.[1] Its involvement in cell proliferation, migration, and metabolism has implicated LMW-PTP in the pathophysiology of several diseases, including cancer, metabolic disorders, and autoimmune conditions.[2][3] This technical guide provides a comprehensive overview of the biological functions of LMW-PTP, with a focus on its molecular mechanisms, key signaling pathways, and its emerging role as a therapeutic target. We present quantitative data on its enzymatic activity and expression, detailed experimental protocols for its study, and visual representations of its signaling cascades to serve as a valuable resource for the scientific community.
Introduction to Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)
Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular activities, maintained by the balanced action of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). LMW-PTP, a non-receptor PTP, is distinguished by its small size and unique structural features. In humans, the ACP1 gene gives rise to two main catalytically active isoforms, IF1 (fast) and IF2 (slow), through alternative splicing.[4] These isoforms exhibit distinct substrate specificities and cellular localizations, contributing to the diverse functional roles of LMW-PTP.[4] While often acting as a negative regulator of growth factor signaling, LMW-PTP's function is highly context-dependent, and in some instances, it can promote oncogenic pathways.[3][5]
Molecular Structure and Catalytic Mechanism
LMW-PTP is a member of the cysteine-based PTP superfamily, characterized by a highly conserved active site signature motif, C(X)5R.[6] The catalytic mechanism involves a nucleophilic attack on the phosphate group of the phosphotyrosine substrate by the catalytic cysteine residue, forming a phosphoenzyme intermediate. This is followed by hydrolysis of the intermediate, releasing inorganic phosphate and regenerating the active enzyme. A key structural feature of LMW-PTP is the presence of two cysteine residues within its active site, which play a role in its regulation by reactive oxygen species (ROS).[6]
Regulation of LMW-PTP Activity
The catalytic activity of LMW-PTP is tightly controlled by two primary mechanisms:
-
Redox Regulation: The catalytic cysteine is susceptible to oxidation by ROS, leading to the reversible inactivation of the enzyme. This redox-sensitive nature allows LMW-PTP to function as a sensor of the cellular redox state and to modulate signaling pathways in response to oxidative stress.[6]
-
Tyrosine Phosphorylation: LMW-PTP itself can be regulated by tyrosine phosphorylation, which can modulate its enzymatic activity and its interaction with substrates.[7]
Key Signaling Pathways and Substrates
LMW-PTP exerts its biological effects by dephosphorylating a range of key signaling proteins, thereby modulating their activity. The principal substrates and associated signaling pathways are detailed below.
Receptor Tyrosine Kinases (RTKs)
LMW-PTP is a well-established regulator of several RTKs, influencing downstream signaling cascades that control cell growth, proliferation, and survival.
-
Ephrin Receptor A2 (EphA2): LMW-PTP dephosphorylates EphA2, a receptor tyrosine kinase frequently overexpressed in various cancers.[5][8] This dephosphorylation can paradoxically promote tumorigenesis by altering EphA2 signaling from a tumor-suppressive to a pro-oncogenic state.[5][8] Overexpression of LMW-PTP has been shown to be sufficient to induce neoplastic transformation, a process linked to its dephosphorylating activity on EphA2.[5]
-
Platelet-Derived Growth Factor Receptor (PDGFR): LMW-PTP can dephosphorylate the activated PDGFR, thereby downregulating PDGF-induced mitogenic signaling.[6][7] This interaction is a classic example of LMW-PTP's role as a negative regulator of cell proliferation.
-
Insulin Receptor (IR): LMW-PTP acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[9][10] This function has significant implications for metabolic diseases, as overexpression of LMW-PTP can contribute to insulin resistance.[9]
-
Fibroblast Growth Factor Receptor (FGFR): LMW-PTP has also been implicated in the regulation of FGFR signaling, further highlighting its broad role in controlling growth factor-mediated cellular responses.[11]
Cytoskeletal and Adhesion Proteins
-
Focal Adhesion Kinase (FAK): LMW-PTP can dephosphorylate FAK, a key regulator of cell adhesion, migration, and survival.[3] This interaction underscores the role of LMW-PTP in modulating cell-matrix interactions and cell motility.
-
p190RhoGAP: By dephosphorylating p190RhoGAP, LMW-PTP influences the activity of the small GTPase Rho, a master regulator of the actin cytoskeleton.[7][12] This pathway is critical for LMW-PTP's role in cytoskeletal rearrangement and cell migration.
Data Presentation: Quantitative Analysis of LMW-PTP
Table 1: Kinetic Parameters of LMW-PTP
| Substrate | LMW-PTP Isoform | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| p-Nitrophenyl Phosphate (pNPP) | YwlE (B. subtilis) | 28 | 0.14 | 5 | [13] |
| p-Nitrophenyl Phosphate (pNPP) | SynPTP (Synechocystis sp.) | Similar to other bacterial LMW-PTPs | Similar to other bacterial LMW-PTPs | - | [10] |
Note: Data for physiological substrates is limited in the reviewed literature. The provided data utilizes a common, non-physiological substrate for in vitro phosphatase assays.
Table 2: Inhibitory Constants (IC50/Ki) of Selected LMW-PTP Inhibitors
| Inhibitor | LMW-PTP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| SulfoPhenyl Acetic Amide (SPAA) derivative | LMW-PTPA | 2000 | - | - | [14] |
| Benzoate | Tyrosinase (for comparison) | 990 ± 20 | - | Competitive | [15] |
| Cinnamate | Tyrosinase (for comparison) | 800 ± 20 | - | Competitive | [15] |
Note: This table provides examples of reported inhibitor constants. A comprehensive, comparative table across multiple studies is challenging to compile due to variations in assay conditions.
Table 3: LMW-PTP Expression in Human Cancers
| Cancer Type | Change in Expression | Correlation with Prognosis | Source |
| Colorectal Cancer | Increased | Correlates with malignant potential and reduced survival | [5][16] |
| Prostate Cancer | Increased | Higher expression associated with worse clinical outcomes | [7] |
| Breast, Colon, Lung, Neuroblastoma | Increased | Positive correlation with tumor aggressiveness | [5][7] |
Experimental Protocols
Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring the activity of PTPs in vitro.
Materials:
-
Purified LMW-PTP enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)
-
pNPP substrate solution (e.g., 10 mM in Assay Buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the purified LMW-PTP in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with 50 µL of Assay Buffer only.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on a standard curve generated with known concentrations of p-nitrophenol.
Substrate Trapping to Identify LMW-PTP Substrates
This technique utilizes a catalytically inactive "substrate-trapping" mutant of LMW-PTP to form a stable complex with its phosphorylated substrates, allowing for their isolation and identification.
Materials:
-
Expression vector for a substrate-trapping mutant of LMW-PTP (e.g., Cys-to-Ser mutant)
-
Mammalian cell line of interest
-
Cell lysis buffer (containing phosphatase inhibitors)
-
Antibody against the tag on the LMW-PTP mutant (e.g., anti-GST, anti-His)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Transfect the mammalian cells with the expression vector for the tagged substrate-trapping LMW-PTP mutant.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Incubate the cell lysate with the antibody against the tag on the LMW-PTP mutant.
-
Add Protein A/G agarose beads to immunoprecipitate the LMW-PTP mutant and its bound substrates.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and identify potential substrates by Western blotting with a pan-phosphotyrosine antibody or by mass spectrometry.
Immunofluorescence for Cellular Localization of LMW-PTP
This method allows for the visualization of the subcellular distribution of LMW-PTP within cells.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific for LMW-PTP
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary antibody against LMW-PTP overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the localization of LMW-PTP using a fluorescence microscope.
Mandatory Visualizations: Signaling Pathways and Workflows
LMW-PTP in EphA2 Signaling Pathway
Caption: LMW-PTP dephosphorylates EphA2, altering its signaling output.
LMW-PTP in PDGFR Signaling Pathway
Caption: LMW-PTP negatively regulates PDGFR signaling and cell proliferation.
LMW-PTP in Insulin Receptor Signaling Pathway
Caption: LMW-PTP attenuates insulin signaling, impacting metabolic processes.
General Experimental Workflow for LMW-PTP Activity Assay
Caption: A typical workflow for an in vitro LMW-PTP phosphatase assay.
LMW-PTP in Disease and as a Therapeutic Target
The aberrant expression and activity of LMW-PTP are implicated in several human diseases, making it an attractive target for therapeutic intervention.
-
Cancer: Overexpression of LMW-PTP is observed in numerous cancers and often correlates with a poor prognosis.[7][16] Its role in promoting tumor cell migration, invasion, and resistance to chemotherapy highlights its potential as a target for anti-cancer therapies.[2][16] The development of potent and selective LMW-PTP inhibitors is an active area of research.
-
Metabolic Diseases: By negatively regulating insulin signaling, LMW-PTP contributes to insulin resistance, a hallmark of type 2 diabetes and obesity.[2][9] Inhibition of LMW-PTP could therefore represent a novel therapeutic strategy to enhance insulin sensitivity.
-
Immune Regulation: LMW-PTP is involved in modulating immune responses, and its dysregulation has been linked to autoimmune diseases.[2] Targeting LMW-PTP may offer a new approach to the treatment of these conditions.
Conclusion
Low Molecular Weight Protein Tyrosine Phosphatase is a multifaceted enzyme with profound effects on cellular signaling. Its intricate regulation and its diverse array of substrates place it at the crossroads of numerous physiological and pathological processes. While our understanding of LMW-PTP has grown significantly, further research is needed to fully elucidate the specific roles of its different isoforms and to identify the complete spectrum of its physiological substrates. The development of highly selective inhibitors will be crucial not only for dissecting its complex biology but also for realizing its therapeutic potential in a range of human diseases. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of LMW-PTP and to translate this knowledge into novel therapeutic strategies.
References
- 1. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LMW-PTP is a positive regulator of tumor onset and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Low Molecular Weight Protein Tyrosine Phosphatase Isoforms in Human Breast Cancer Epithelial Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. A low molecular weight protein tyrosine phosphatase from Synechocystis sp. strain PCC 6803: enzymatic characterization and identification of its potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protein-tyrosine phosphatase LC-PTP Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. Low molecular weight protein tyrosine phosphatase (LMWPTP) upregulation mediates malignant potential in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LMPTP Inhibitor 1 Hydrochloride for In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a critical negative regulator of insulin signaling. Its inhibition presents a promising therapeutic strategy for metabolic diseases, particularly type 2 diabetes. LMPTP primarily acts by dephosphorylating the insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.[1][2][3] Preclinical studies in mouse models of diet-induced obesity (DIO) have demonstrated that inhibition of LMPTP can reverse insulin resistance and improve glycemic control.[1][3]
This document provides detailed application notes and protocols for the in vivo use of LMPTP Inhibitor 1 Hydrochloride, a selective, orally bioavailable compound, in mice. The information compiled is based on published research and is intended to guide researchers in designing and executing their own studies.
Data Presentation
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of LMPTP inhibitors in mouse models. The data is primarily based on studies with "Compound 23," an orally bioavailable LMPTP inhibitor, and a potent purine-based analog, "6g".
Table 1: In Vivo Efficacy of LMPTP Inhibitors in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result | Mouse Model | Study Duration | Reference |
| Glucose Tolerance | 0.05% w/w Compound 23 in High-Fat Diet | Significantly improved glucose tolerance compared to control. | C57BL/6 DIO Mice | 2 weeks | [1] |
| 0.03% w/w 6g in High-Fat Diet | Significantly improved glucose tolerance compared to control. | C57BL/6 DIO Mice | 2 weeks | ||
| Fasting Insulin | 0.05% w/w Compound 23 in High-Fat Diet | Significantly decreased fasting insulin levels. | C57BL/6 DIO Mice | 2 weeks | [1] |
| 0.03% w/w 6g in High-Fat Diet | Significantly decreased fasting insulin levels. | C57BL/6 DIO Mice | 2 weeks | ||
| Liver Insulin Receptor (IR) Phosphorylation | 0.05% w/w Compound 23 in High-Fat Diet | Significantly increased insulin-stimulated IR tyrosine phosphorylation. | C57BL/6 DIO Mice | 2 weeks | [1] |
| 0.03% w/w 6g in High-Fat Diet | Increased insulin-stimulated phosphorylation of the IR activation motif. | C57BL/6 DIO Mice | 2 weeks | ||
| AKT Phosphorylation | 0.03% w/w 6g in High-Fat Diet | Increased phosphorylation of AKT Thr308 in the liver. | C57BL/6 DIO Mice | 2 weeks | |
| Body Weight | 0.05% w/w Compound 23 in High-Fat Diet | No significant effect on body weight. | C57BL/6 DIO Mice | 2 weeks | [1] |
Table 2: Pharmacokinetic Parameters of a Purine-Based LMPTP Inhibitor (Compound 6g) in Mice
| Parameter | Value | Units | Dosing Route |
| Cmax | 7020 ± 838 | ng/mL | Oral |
| AUC0-t | 17900 ± 4620 | h*ng/mL | Oral |
| Bioavailability (F%) | 113 | % | Oral |
Note: Detailed pharmacokinetic data for "this compound" or "Compound 23" were not available in the reviewed literature. The data presented is for a structurally related and highly potent purine-based LMPTP inhibitor.
Signaling Pathway
LMPTP is a key negative regulator of the insulin signaling cascade. Its inhibition leads to enhanced and sustained signaling, ultimately improving glucose metabolism.
Caption: LMPTP's role in insulin signaling and its inhibition.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in mice.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice, a common model for studying type 2 diabetes.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMPTP Inhibitor 1 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of the insulin signaling pathway.[1][2][3] Its role in dephosphorylating and thereby inactivating the insulin receptor makes it a significant therapeutic target in the context of insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5][6] Inhibition of LMPTP has been shown to enhance insulin sensitivity and protect against lipotoxicity in hepatocytes.[1][2] This document provides a detailed protocol for the application of a novel small molecule, LMPTP Inhibitor 1, in the human hepatoma cell line, HepG2, a widely used model for studying liver metabolism and drug effects.
Mechanism of Action
LMPTP functions as a negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that includes the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the activation of the PI3K-Akt pathway. This pathway is crucial for glucose uptake and metabolism. LMPTP counteracts this process by dephosphorylating the activated insulin receptor, thus dampening the insulin signal.[5][7] LMPTP Inhibitor 1 is designed to selectively inhibit the catalytic activity of LMPTP, thereby preventing the dephosphorylation of the insulin receptor. This leads to a sustained phosphorylation of the IR, amplification of the downstream insulin signaling pathway, and ultimately enhanced glucose uptake and improved cellular response to insulin.[7][8]
Signaling Pathway
References
- 1. Inhibition of Protein-Tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein-tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LMPTP Inhibitor 1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMPTP inhibitor 1 hydrochloride is a selective inhibitor of the low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 0.8 μM for LMPTP-A.[1][2][3] LMPTP is a key negative regulator of insulin signaling, acting by dephosphorylating the insulin receptor.[4][5][6] Inhibition of LMPTP has been shown to enhance insulin sensitivity and reverse diabetes in obese mice, making it a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][6] This document provides detailed information on the solubility of this compound in common laboratory solvents, along with protocols for its application in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₈Cl₂N₄O |
| Molecular Weight | 517.54 g/mol |
| Appearance | Light yellow to yellow solid powder |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Solubility Data
This compound exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, facilitating its use in a variety of in vitro and in vivo experimental models.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 64 mg/mL | ~123.66 mM | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |
| Water | ~50 mg/mL | ~96.61 mM | Sonication may be required to aid dissolution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
1.1. High-Concentration DMSO Stock Solution (e.g., 64 mg/mL):
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 64 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
1.2. Aqueous Stock Solution (e.g., 50 mg/mL):
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent).
-
If the compound does not dissolve readily, sonicate the solution in a water bath for 10-15 minutes.
-
Ensure the solution is clear before use.
-
Store aqueous solutions at -20°C for short-term use. For longer-term storage, DMSO stock solutions are recommended.
Protocol 2: In Vitro Phosphatase Activity Assay
This protocol is adapted from established methods for assessing the inhibitory activity of compounds against LMPTP.[2]
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.
-
Substrate Preparation: Prepare a solution of a suitable phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP).
-
Enzyme and Inhibitor Preparation:
-
Dilute recombinant human LMPTP-A to the desired concentration in the assay buffer.
-
Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add the LMPTP enzyme to the wells of a microplate.
-
Add the different concentrations of the this compound or DMSO (vehicle control) to the wells and pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
For OMFP, monitor the increase in fluorescence continuously (λex = 485 nm, λem = 525 nm).
-
For pNPP, stop the reaction after a defined time with a stop solution (e.g., 1 M NaOH) and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Insulin Receptor Phosphorylation Assay
This protocol describes how to assess the effect of this compound on insulin-stimulated insulin receptor (IR) phosphorylation in a cell line such as HepG2 human hepatocytes.[1][2]
-
Cell Culture: Culture HepG2 cells in Eagle's Minimal Essential Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Serum Starvation and Inhibitor Treatment:
-
Seed cells in appropriate culture plates and allow them to reach confluence.
-
Serum-starve the cells overnight in a medium containing 0.1% FBS.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) during the serum starvation period.
-
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for 5 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-insulin receptor (p-IR) and total insulin receptor (IR).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of p-IR to total IR to assess the effect of the inhibitor on insulin-stimulated IR phosphorylation.
Signaling Pathway
Caption: LMPTP negatively regulates the insulin signaling pathway.
Experimental Workflow
Caption: General workflow for inhibitor characterization.
References
- 1. LMPTP INHIBITOR 1 dihydrochloride |LMPTP INHIBITOR 1 dihydrochloride | CAS 2310135-46-5 | Buy LMPTP INHIBITOR 1 dihydrochloride from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for LMPTP Inhibitor 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LMPTP inhibitor 1, also known as Compound 23, in cell culture experiments. The information is designed to assist in the effective application of this selective, uncompetitive inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) for studies related to insulin signaling and metabolic disease.
Mechanism of Action
LMPTP inhibitor 1 is a selective inhibitor of the A isoform of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP-A), with an IC50 of 0.8 μM.[1] LMPTP is a negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR), which attenuates downstream signaling cascades crucial for glucose metabolism and cell growth.[2] By inhibiting LMPTP, LMPTP inhibitor 1 enhances the phosphorylation of the insulin receptor, thereby potentiating insulin signaling. This makes it a valuable tool for investigating insulin resistance and related metabolic disorders.[2][3]
Quantitative Data Summary
The effective concentration of LMPTP inhibitor 1 can vary depending on the cell type and the specific experimental goals. Below is a summary of concentrations and treatment conditions from published studies.
| Inhibitor | Cell Type | Concentration | Treatment Time | Observed Effect | Reference |
| LMPTP inhibitor 1 (Compound 23) | Human HepG2 Hepatocytes | 10 µM | Overnight | Substantially increased insulin receptor phosphorylation following insulin stimulation. | [1][2] |
| LMPTP inhibitor 1 (Compound 23) | Hepatic Progenitor Cells (HPCs) | 1 µM | 6 hours | Reversed palmitate-induced lipotoxicity. | [4] |
| Purine-based LMPTP inhibitor (6g) | Human HepG2 Hepatocytes | 500 nM | Overnight | Substantially increased AKT phosphorylation after insulin stimulation. | [5] |
Experimental Protocols
Protocol 1: Enhancement of Insulin Receptor Phosphorylation in HepG2 Cells
This protocol details the methodology for treating human hepatocellular carcinoma (HepG2) cells with LMPTP inhibitor 1 to observe its effect on insulin receptor phosphorylation.
Materials:
-
LMPTP inhibitor 1 (Compound 23)
-
Human HepG2 cells (ATCC HB-8065)
-
Eagle's Minimal Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Bovine Insulin
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Phospho-Insulin Receptor β (Tyr1150/Tyr1151) ELISA Kit (e.g., Cell Signaling Technology, #7258)
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation and Inhibitor Treatment:
-
Aspirate the growth medium and wash the cells once with sterile PBS.
-
Replace the medium with serum-starvation medium (EMEM with 0.1% FBS).
-
Add LMPTP inhibitor 1 to the serum-starvation medium to a final concentration of 10 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells overnight at 37°C.[1]
-
-
Insulin Stimulation:
-
Following the overnight incubation, stimulate the cells by adding bovine insulin to a final concentration of 10 nM.
-
Incubate for 5 minutes at 37°C.[1]
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the level of insulin receptor phosphorylation using a phospho-IR ELISA kit according to the manufacturer's instructions.[2]
-
Protocol 2: Assessment of LMPTP Inhibitor 1 Effect on Lipotoxicity in Hepatic Progenitor Cells
This protocol describes the use of LMPTP inhibitor 1 to investigate its potential to mitigate lipotoxicity in hepatic progenitor cells (HPCs).
Materials:
-
LMPTP inhibitor 1 (Compound 23)
-
Hepatic Progenitor Cells (HPCs)
-
Opti-MEM medium
-
Penicillin-Streptomycin solution
-
Sodium Palmitate
-
Bovine Serum Albumin (BSA)
-
Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)
Procedure:
-
Cell Culture: Culture HPCs in complete Opti-MEM medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in a 24-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[4]
-
Induction of Lipotoxicity:
-
Prepare a solution of sodium palmitate complexed with BSA.
-
Replace the culture medium with Opti-MEM supplemented with 1% Penicillin-Streptomycin and incubate for 2 hours.[4]
-
Add the sodium palmitate solution to the cells to a final concentration of 0.6 mM and incubate for 24 hours to induce lipotoxicity.[4]
-
-
Inhibitor Treatment:
-
Analysis:
-
Assess cell viability using a suitable assay, such as Calcein-AM and Propidium Iodide staining, according to the manufacturer's protocol.
-
Further molecular analyses, such as gene expression analysis of apoptosis or stress markers, can be performed on cell lysates.
-
Visualizations
Signaling Pathway
Caption: LMPTP's role in insulin signaling inhibition.
Experimental Workflow
Caption: Workflow for assessing LMPTP inhibitor 1 in HepG2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the enzymatic activity of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1). The included methodologies are essential for studying the function of LMPTP and for the screening and characterization of potential inhibitors. Two primary protocols are described: a classic colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorometric assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Introduction to LMPTP
Low Molecular Weight Protein Tyrosine Phosphatase is a cytosolic enzyme that plays a crucial role in various cellular signaling pathways.[1] It is involved in the regulation of cell growth, differentiation, and migration by dephosphorylating key signaling proteins, including receptor tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Dysregulation of LMPTP activity has been implicated in several diseases, making it an attractive target for drug development.
Quantitative Data Summary
The following table summarizes key quantitative data for LMPTP enzymatic activity, providing a reference for experimental design and data interpretation.
| Parameter | Substrate | Value | Conditions | Reference |
| Optimal pH | pNPP | 5.0 - 6.0 | 37°C | |
| Optimal Temperature | pNPP | 37°C | pH 5.0 | |
| Michaelis Constant (Km) | pNPP | 0.38 mM | pH 5.0, 37°C | |
| Maximum Velocity (Vmax) | pNPP | Varies with enzyme concentration | pH 5.0, 37°C | |
| Inhibitor (IC50) | Suramin | Varies with experimental conditions | - | |
| Excitation Wavelength | DiFMUP | ~358 nm | pH 6.0 - 7.0 | [2] |
| Emission Wavelength | DiFMUP | ~455 nm | pH 6.0 - 7.0 | [2] |
Experimental Protocols
Protocol 1: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a robust and cost-effective method to determine LMPTP activity by measuring the absorbance of the reaction product, p-nitrophenol.
Materials:
-
Purified LMPTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT
-
Substrate Stock Solution: 100 mM p-Nitrophenyl Phosphate (pNPP) in deionized water
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the purified LMPTP to the desired concentration in Assay Buffer. Keep the enzyme on ice.
-
Reaction Setup:
-
Add 40 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted LMPTP enzyme to the appropriate wells.
-
Include a "no enzyme" control by adding 10 µL of Assay Buffer instead of the enzyme solution.
-
-
Reaction Initiation: Add 50 µL of a freshly prepared 10 mM pNPP working solution (diluted from the stock in Assay Buffer) to each well to start the reaction. The final pNPP concentration will be 5 mM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme concentration and activity.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution (1 M NaOH) to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.
-
Calculate the concentration of p-nitrophenol produced using the molar extinction coefficient (ε) of p-nitrophenol at 405 nm, which is 18,000 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed as units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.
-
Protocol 2: Fluorometric Assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
This high-sensitivity protocol is suitable for kinetic studies and screening for inhibitors. The assay measures the fluorescence of the dephosphorylated product.
Materials:
-
Purified LMPTP enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate Stock Solution: 10 mM DiFMUP in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorometer with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Enzyme Preparation: Prepare a 2X working solution of LMPTP in Assay Buffer. A final concentration of ≤0.5 nM is often suitable for assays with DiFMUP.[3]
-
Substrate Preparation: Prepare a 2X working solution of DiFMUP in Assay Buffer. A final concentration of 100 µM is a good starting point.
-
Reaction Setup:
-
Add 50 µL of the 2X LMPTP enzyme solution to the appropriate wells of a black 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with the compound for a desired period before adding the substrate.
-
Include a "no enzyme" control with 50 µL of Assay Buffer.
-
-
Reaction Initiation: Add 50 µL of the 2X DiFMUP working solution to each well.
-
Data Acquisition: Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Subtract the V₀ of the "no enzyme" control from the V₀ of the enzyme-containing wells.
-
For inhibitor studies, calculate the percentage of inhibition relative to a vehicle control. IC50 values can be determined by fitting the data to a dose-response curve.
-
LMPTP Signaling Pathway
LMPTP is a key negative regulator in several signaling pathways. One prominent example is its role in the dephosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR), which in turn affects downstream signaling cascades that control cell adhesion and migration.
// Nodes PDGF [label="PDGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFR [label="PDGFR\n(Phosphorylated)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LMPTP [label="LMPTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adhesion [label="Cell Adhesion &\nMigration", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PDGF -> PDGFR [label="Activates", color="#5F6368"]; PDGFR -> Downstream [label="Promotes", color="#34A853"]; LMPTP -> PDGFR [label="Dephosphorylates\n(Inhibits)", color="#EA4335", arrowhead=tee]; Downstream -> Adhesion [label="Regulates", color="#5F6368"];
// Grouping for clarity {rank=same; PDGF; LMPTP} } } LMPTP Regulation of PDGFR Signaling Pathway
References
- 1. Low molecular weight protein-tyrosine phosphatase tyrosine phosphorylation by c-Src during platelet-derived growth factor-induced mitogenesis correlates with its subcellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMPTP Inhibitor 1 in Insulin Resistance Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LMPTP Inhibitor 1 and similar compounds in preclinical models of insulin resistance. The protocols and data presented are intended to facilitate research into the therapeutic potential of targeting the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) for type 2 diabetes and related metabolic disorders.
Introduction
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of insulin signaling.[1][2] It acts by dephosphorylating the insulin receptor (IR), thereby attenuating downstream signaling pathways crucial for glucose homeostasis.[1][3] Inhibition of LMPTP has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[1] LMPTP Inhibitor 1 and other selective, orally bioavailable inhibitors have been developed to investigate the role of LMPTP in insulin resistance and have shown efficacy in preclinical models.[1][4] These compounds typically exhibit an uncompetitive mechanism of action, binding to the phosphocysteine intermediate of LMPTP.[1]
Mechanism of Action
LMPTP inhibitors function by blocking the enzymatic activity of LMPTP, which leads to an increase in the phosphorylation of the insulin receptor, particularly in liver cells.[1][5] This enhancement of IR phosphorylation restores the downstream signaling cascade, including the phosphorylation of Akt, a critical node in the insulin signaling pathway.[6][7] The ultimate effect is an improvement in glucose uptake and a reduction in insulin resistance.
Data Presentation
The following tables summarize the quantitative data from studies utilizing LMPTP inhibitors in various experimental models.
Table 1: In Vitro Efficacy of LMPTP Inhibitors
| Inhibitor | Target | Assay Type | Key Parameter | Value | Cell Line | Reference |
| LMPTP Inhibitor 1 (Cmpd 23) | LMPTP-A | Enzymatic Assay | IC50 | 0.8 µM | - | [4] |
| LMPTP Inhibitor F9 | LMPTP | Enzymatic Assay | Ki | 21.5 ± 7.3 µM | - | [6] |
| LMPTP Inhibitor 1 (Cmpd 23) | Intracellular LMPTP | IR Phosphorylation | Concentration | 10 µM | HepG2 | [1] |
| Purine-based inhibitor (6g) | Intracellular LMPTP | Akt Phosphorylation | Concentration | 500 nM | HepG2 | [2] |
Table 2: In Vivo Efficacy of LMPTP Inhibitors in Diet-Induced Obese (DIO) Mice
| Inhibitor | Administration | Dosage | Duration | Key Findings | Reference |
| LMPTP Inhibitor 1 (Cmpd 23) | In high-fat diet chow | 0.05% w/w | 2 weeks | Significantly improved glucose tolerance and decreased fasting insulin levels. | [1] |
| Purine-based inhibitor (6g) | In high-fat diet chow | 0.03% w/w | 2 weeks | Significantly improved glucose tolerance and decreased fasting insulin levels. | [2] |
Experimental Protocols
In Vitro Model: Inducing Insulin Resistance in HepG2 Cells
This protocol describes the establishment of an insulin-resistant hepatocyte model using the HepG2 cell line, followed by treatment with an LMPTP inhibitor.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Insulin solution
-
LMPTP Inhibitor 1
-
Phosphate Buffered Saline (PBS)
-
Glucose oxidase assay kit
-
Reagents for Western blotting (primary and secondary antibodies for p-IR, IR, p-Akt, Akt, and a loading control like GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in high glucose DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Induction of Insulin Resistance:
-
Seed HepG2 cells in 96-well or 6-well plates.
-
Once cells reach 70-80% confluency, replace the medium with high glucose DMEM containing 10⁻⁶ M insulin.
-
Incubate for 72 hours to induce a state of insulin resistance.[6]
-
-
LMPTP Inhibitor Treatment:
-
Assessment of Insulin Sensitivity:
-
Glucose Consumption Assay:
-
After the inhibitor treatment, wash the cells and add fresh high glucose DMEM with 10⁻⁷ M insulin.[6]
-
Incubate for 30 minutes.[6]
-
Collect the culture medium and measure the glucose concentration using a glucose oxidase assay kit.
-
Calculate glucose consumption by subtracting the final glucose concentration from the initial concentration.
-
-
Western Blot Analysis:
-
After inhibitor treatment, stimulate the cells with 10 nM insulin for 5-10 minutes.[2]
-
Lyse the cells and perform Western blot analysis to determine the phosphorylation status of the insulin receptor (p-IR) and Akt (p-Akt) relative to their total protein levels.
-
-
In Vivo Model: Diet-Induced Obese (DIO) Mice
This protocol outlines the use of LMPTP Inhibitor 1 in a diet-induced obese mouse model of insulin resistance.
Materials:
-
C57BL/6J male mice
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Standard chow diet
-
LMPTP Inhibitor 1 formulated in HFD chow (e.g., 0.05% w/w)
-
Glucose solution (for IPGTT)
-
Glucometer and test strips
-
Equipment for blood collection
Procedure:
-
Induction of Obesity and Insulin Resistance:
-
At 6-8 weeks of age, place male C57BL/6J mice on a high-fat diet for 3 months to induce obesity and insulin resistance.[1] A control group should be maintained on a standard chow diet.
-
-
LMPTP Inhibitor Administration:
-
Assessment of Glucose Homeostasis:
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fasting Insulin Levels:
-
After an overnight fast, collect blood via a suitable method (e.g., tail vein, retro-orbital).
-
Determine plasma insulin concentrations using an ELISA kit.
-
-
-
Analysis of Liver Insulin Signaling:
-
At the end of the treatment period, fast the mice and inject them intraperitoneally with insulin.
-
After 10 minutes, harvest the livers.[2]
-
Prepare liver homogenates and perform ELISA or Western blot analysis to assess the phosphorylation levels of the insulin receptor and downstream signaling proteins like Akt.[2]
-
Visualizations
Caption: Insulin signaling pathway and the inhibitory role of LMPTP.
Caption: Workflow for in vitro and in vivo insulin resistance models.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVIVO-4823 | Phosphatase | CAS 1908414-82-3 | Buy INVIVO-4823 from Supplier InvivoChem [invivochem.com]
- 5. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMPTP Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMPTP inhibitor 1, also known as Compound 23 (compd 23), is a selective, orally bioavailable small-molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2][3] LMPTP, encoded by the ACP1 gene, is a key negative regulator of insulin signaling.[4][5] By dephosphorylating the insulin receptor (IR), LMPTP contributes to insulin resistance, a central feature of type 2 diabetes and metabolic syndrome.[5][6] Inhibition of LMPTP has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[5][7][8] Preclinical studies have demonstrated that LMPTP inhibitor 1 can reverse high-fat diet-induced diabetes in mice, making it a valuable tool for research and a potential lead compound for drug development.[1][3][7] These application notes provide a summary of the oral bioavailability of LMPTP inhibitor 1, its mechanism of action, and detailed protocols for its use in experimental settings.
Quantitative Data Summary
The oral bioavailability of LMPTP inhibitor 1 has been demonstrated in preclinical models. The following tables summarize the key quantitative data available from published studies.
Table 1: In Vivo Oral Bioavailability of LMPTP Inhibitor 1
| Parameter | Value | Species | Dosing Regimen | Source |
| Mean Serum Concentration | ~680 nM | Mice | 0.03% w/w in diet | [1] |
| Mean Serum Concentration | >3 µM | Mice | 0.05% w/w in diet | [1] |
| Steady-State Blood Level | ~0.91 µM | DIO Mice | In diet, for 48 hours | [5] |
Table 2: In Vitro Inhibitory Activity of LMPTP Inhibitor 1
| Parameter | Value | Target | Source |
| IC50 | 0.8 µM | LMPTP-A | [1] |
Signaling Pathway
LMPTP inhibitor 1 exerts its therapeutic effects by modulating the insulin signaling pathway. The inhibitor acts through an uncompetitive mechanism of action, binding to a unique site at the opening of the catalytic pocket of LMPTP.[3] This prevents the dephosphorylation of the insulin receptor, leading to enhanced insulin signaling.
Caption: LMPTP Inhibition Pathway
Experimental Protocols
Protocol 1: In Vivo Assessment of Oral Bioavailability in Mice
This protocol describes a method to determine the oral bioavailability and pharmacokinetic properties of LMPTP inhibitor 1 in a diet-induced obese (DIO) mouse model.
Workflow Diagram:
Caption: Oral Bioavailability Workflow
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
LMPTP inhibitor 1
-
Vehicle control
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet for 17 weeks to induce obesity and insulin resistance.
-
Diet Preparation: Prepare the medicated diet by incorporating LMPTP inhibitor 1 at the desired concentration (e.g., 0.03% or 0.05% w/w). A vehicle diet should be prepared for the control group.
-
Dosing: Administer the vehicle or LMPTP inhibitor 1-containing diet to the DIO mice for the specified duration (e.g., 15 days).
-
Blood Collection: Collect blood samples from the mice at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) after the initiation of the medicated diet to determine the steady-state concentration.
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.
-
Bioanalysis: Determine the concentration of LMPTP inhibitor 1 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) from the plasma concentration-time data.
Protocol 2: In Vitro LMPTP Inhibition Assay
This protocol details an in vitro assay to determine the inhibitory activity (IC50) of LMPTP inhibitor 1 against LMPTP.
Workflow Diagram:
Caption: In Vitro Inhibition Assay Workflow
Materials:
-
Recombinant human LMPTP-A
-
LMPTP inhibitor 1
-
Phosphatase substrate (e.g., 3-O-methylfluorescein phosphate - OMFP)
-
Assay buffer
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of LMPTP inhibitor 1 in the assay buffer. Prepare solutions of LMPTP-A and OMFP in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a fixed concentration of LMPTP-A to the wells of a 96-well plate. Add the different concentrations of LMPTP inhibitor 1 to the respective wells. Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the OMFP substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at different time points to monitor the reaction progress.
-
Data Analysis: Plot the percentage of enzyme activity against the concentration of LMPTP inhibitor 1. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 3: Assessment of Insulin Receptor Phosphorylation in Hepatocytes
This protocol outlines a cell-based assay to evaluate the effect of LMPTP inhibitor 1 on insulin-stimulated insulin receptor (IR) phosphorylation in human HepG2 hepatocytes.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Detecting Insulin Receptor Phosphorylation Following LMPTP Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a critical negative regulator of insulin signaling.[1][2] It exerts its effects by dephosphorylating the insulin receptor (IR), a key step in attenuating the insulin signal. Inhibition of LMPTP has emerged as a promising therapeutic strategy for type 2 diabetes and insulin resistance, as it enhances and prolongs insulin receptor phosphorylation, leading to improved downstream signaling.[1][3]
These application notes provide detailed protocols for detecting and quantifying the phosphorylation of the insulin receptor upon inhibition of LMPTP in both in vitro and in vivo models. The methodologies described herein are essential for researchers studying insulin signaling, developing novel LMPTP inhibitors, and investigating the therapeutic potential of targeting this phosphatase.
Signaling Pathway of Insulin and LMPTP
The insulin signaling cascade begins with the binding of insulin to its receptor, a receptor tyrosine kinase. This binding event triggers the autophosphorylation of the insulin receptor on specific tyrosine residues within its intracellular domain, leading to the activation of the receptor's kinase activity. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of events that ultimately regulate glucose metabolism and other cellular processes.
LMPTP acts as a counterbalance to this process by removing phosphate groups from the activated insulin receptor, thereby dampening the insulin signal. Inhibition of LMPTP disrupts this dephosphorylation, leading to a sustained and amplified insulin signal.
Experimental Protocols
I. In Vitro Assessment of Insulin Receptor Phosphorylation in Cell Culture
This protocol describes the treatment of a human hepatocyte cell line (HepG2) with an LMPTP inhibitor and subsequent analysis of insulin receptor phosphorylation by Western blotting and ELISA.
A. Cell Culture and Treatment Workflow
B. Detailed Protocol: Western Blotting
-
Cell Lysis:
-
After insulin stimulation, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 10 µg/mL aprotinin/leupeptin, 10 mM sodium orthovanadate, 5 mM sodium fluoride, and 2 mM sodium pyrophosphate).[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate 500 µg of protein lysate with an anti-insulin receptor β-subunit antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-50 µg of protein lysate (or the entire immunoprecipitated sample) on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated insulin receptor (e.g., anti-phospho-insulin receptor β, Tyr1150/1151) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor β-subunit.
-
C. Detailed Protocol: ELISA (Enzyme-Linked Immunosorbent Assay)
Several commercial ELISA kits are available for the quantitative detection of phosphorylated insulin receptor. The following is a general protocol adaptable for most sandwich ELISA kits.
-
Sample Preparation:
-
Prepare cell lysates as described in the Western blotting protocol (Section I.B.1).
-
Dilute the lysates to the recommended concentration range for the specific ELISA kit.
-
-
ELISA Procedure:
-
Add standards and diluted samples to the wells of the microplate coated with a capture antibody against the insulin receptor.
-
Incubate for the recommended time (typically 2-3 hours at room temperature or overnight at 4°C).
-
Wash the wells several times with the provided wash buffer.
-
Add the detection antibody, which is specific for the phosphorylated form of the insulin receptor.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody or streptavidin-HRP (depending on the kit).
-
Incubate for 30-60 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of phosphorylated insulin receptor based on the standard curve.
-
II. In Vivo Assessment of Insulin Receptor Phosphorylation in Mouse Liver
This protocol outlines the procedure for treating diet-induced obese (DIO) mice with an LMPTP inhibitor and subsequently measuring insulin receptor phosphorylation in liver tissue.
A. In Vivo Experimental Workflow
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: LMPTP Inhibitor 1 for the Study of Obesity-Induced Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a selective, orally bioavailable Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor, herein referred to as LMPTP Inhibitor 1 (also reported as Compound 23 in some literature), for investigating its therapeutic potential in obesity-induced diabetes.[1][2][3] LMPTP has been identified as a key negative regulator of insulin signaling, making its inhibition a promising strategy to enhance insulin sensitivity.[2][4][5]
LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR), which dampens the downstream signaling cascade.[2] Inhibition of LMPTP has been shown to protect mice from high-fat diet-induced diabetes.[1][6][7] Notably, both global and liver-specific deletion of LMPTP in mice confers protection against diabetes induced by a high-fat diet, without affecting body weight.[1] Small molecule inhibitors of LMPTP have been developed and demonstrated to be orally bioavailable, capable of increasing insulin receptor phosphorylation in the liver, and effective in reversing diabetes in animal models of diet-induced obesity.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of LMPTP Inhibitor 1
| Parameter | Substrate | Value | Cell Line | Notes |
| IC50 | OMFP | 0.4 µM | - | Uncompetitive mechanism of action.[1] |
| IC50 | pNPP | 7 mM | - | Substrate-dependent potency.[1] |
| Effect | IR Phosphorylation | Increased | HepG2 cells | Treatment with 10 µM of the inhibitor substantially increased IR phosphorylation upon insulin stimulation.[1] |
Table 2: In Vivo Efficacy of LMPTP Inhibitor 1 in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Result | Duration of Treatment |
| Glucose Tolerance | LMPTP Inhibitor 1 | Improved | 15 days |
| Fasting Blood Glucose | LMPTP Inhibitor 1 | Lowered | Not specified |
| Fasting Insulin Levels | LMPTP Inhibitor 1 | Lowered | Not specified |
| Body Weight | LMPTP Inhibitor 1 | No significant change | Not specified |
| Liver IR Phosphorylation | LMPTP Inhibitor 1 | Increased | Not specified |
Note: The specific quantitative changes in blood glucose, and insulin levels were not consistently reported in the reviewed abstracts. The table reflects the qualitative outcomes.
Signaling Pathway and Mechanism of Action
The LMPTP inhibitor exhibits a novel uncompetitive mechanism of action.[1] It binds to the LMPTP-phosphocysteine intermediate, preventing the final catalytic step of dephosphorylation.[1] This leads to increased phosphorylation of the insulin receptor, thereby enhancing insulin signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of LMPTP Inhibitor 1 in a diet-induced obesity mouse model.
Experimental Protocols
Protocol 1: In Vitro LMPTP Enzyme Inhibition Assay
Objective: To determine the IC50 of LMPTP Inhibitor 1 against purified LMPTP enzyme.
Materials:
-
Recombinant human LMPTP enzyme
-
Substrates: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT
-
LMPTP Inhibitor 1 stock solution in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of LMPTP Inhibitor 1 in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 80 µL of assay buffer containing the LMPTP enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate (OMFP or pNPP) to each well.
-
For OMFP, monitor the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
For pNPP, stop the reaction after 30 minutes by adding 100 µL of 1 M NaOH. Measure absorbance at 405 nm.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Insulin Receptor Phosphorylation Assay
Objective: To assess the effect of LMPTP Inhibitor 1 on insulin-stimulated IR phosphorylation in a cellular context.
Materials:
-
HepG2 human hepatocyte cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
LMPTP Inhibitor 1
-
Human insulin
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, and appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with LMPTP Inhibitor 1 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with human insulin (e.g., 10 nM) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total insulin receptor.
-
Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.
Protocol 3: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the therapeutic efficacy of LMPTP Inhibitor 1 in an animal model of obesity-induced diabetes.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
LMPTP Inhibitor 1 formulated for oral administration
-
Vehicle control
-
Glucometer and glucose strips
-
Insulin
Procedure:
-
Induce obesity and insulin resistance by feeding mice an HFD for 12-16 weeks.
-
Randomize the DIO mice into treatment groups (vehicle and LMPTP Inhibitor 1).
-
Administer the LMPTP inhibitor or vehicle daily via oral gavage for a specified period (e.g., 15 days).
-
Monitor body weight and food intake regularly.
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose bolus (1 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT): (Perform on a separate day from GTT)
-
Fast the mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
At the end of the study, collect blood for fasting insulin measurement and tissues (e.g., liver) for downstream analysis of IR phosphorylation as described in Protocol 2.
Logical Relationship
The inhibition of LMPTP provides a clear, logical pathway to improved glycemic control in the context of obesity-induced diabetes. This is primarily achieved through the specific potentiation of insulin signaling in key metabolic tissues like the liver.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Reduction of Low Molecular Weight Protein-tyrosine Phosphatase Expression Improves Hyperglycemia and Insulin Sensitivity in Obese Mice* | Semantic Scholar [semanticscholar.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]
Troubleshooting & Optimization
improving LMPTP inhibitor 1 hydrochloride stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of LMPTP inhibitor 1 hydrochloride, with a focus on improving its stability in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic molecules. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The inhibitor may have exceeded its solubility limit in the aqueous buffer. Try lowering the final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration in your experiments.[1]
-
Use a Co-solvent Formulation: For in vivo or some in vitro applications, consider using a co-solvent system. A common formulation involves first dissolving the compound in DMSO, then adding other solvents like PEG300 and Tween-80 before the final dilution in saline.[2]
-
Adjust Buffer pH: The solubility of ionizable compounds like hydrochloride salts can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.[1]
-
Sonication: Gentle sonication can help redissolve the compound.[3]
Q2: I'm observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound degradation. If the inhibitor loses activity over the course of an experiment, it can lead to variability. To address this:
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions of this compound fresh for each experiment.[3]
-
Proper Storage of Stock Solutions: Store DMSO stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2][3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]
-
Protect from Light: Store solutions in amber vials or tubes wrapped in foil to prevent photochemical degradation.[4]
Q3: What is the best way to prepare a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution is DMSO. This compound is soluble in DMSO at concentrations of ≥ 64 mg/mL.[3][5] It is also soluble in water at 50 mg/mL with the aid of ultrasonication.[3][5] For DMSO stock solutions, it is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect compound stability and solubility.
Q4: Can I store my diluted working solutions for later use?
A4: It is not recommended to store diluted aqueous working solutions. The stability of this compound in aqueous media at room temperature or 4°C for extended periods has not been well-documented. To ensure consistent results, always prepare fresh working solutions from your frozen stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Solution | - Exceeded solubility limit in the final buffer. - Suboptimal solvent for the final dilution. - pH of the buffer is not optimal for solubility. | - Lower the final concentration of the inhibitor. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay. - Prepare a formulation with solubilizing agents like PEG300 and Tween-80.[2] - Test different buffer pH values.[1] - Use sonication to aid dissolution.[3] |
| Loss of Inhibitor Activity | - Degradation of the inhibitor in the working solution. - Repeated freeze-thaw cycles of the stock solution. - Improper storage of the stock solution. - Exposure to light. | - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[4] - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] - Protect all solutions from light by using amber vials or foil.[4] |
| Color Change in Solution | - Chemical degradation or oxidation of the inhibitor. | - Discard the solution. - Prepare a fresh solution from a new aliquot of the stock. - Consider purging the headspace of the stock solution vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile polypropylene or glass vial.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid compound. The molecular weight of the dihydrochloride salt is 517.53 g/mol .[5]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a formulation known to achieve good solubility and bioavailability.[2]
-
Materials: 10 mM DMSO stock solution of this compound, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
For a final volume of 1 mL, start with 100 µL of your DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.
-
This formulation should be prepared fresh before each use.
-
Visualizations
Caption: LMPTP dephosphorylates the insulin receptor, inhibiting downstream signaling.
Caption: A logical workflow for troubleshooting common stability and solubility issues.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. LMPTP INHIBITOR 1 dihydrochloride |LMPTP INHIBITOR 1 dihydrochloride | CAS 2310135-46-5 | Buy LMPTP INHIBITOR 1 dihydrochloride from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. LMPTP INHIBITOR 1 dihydrochloride - Immunomart [immunomart.com]
LMPTP inhibitor 1 off-target effects on other phosphatases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: How selective are the current small-molecule inhibitors for LMPTP over other protein tyrosine phosphatases (PTPs)?
A1: Several series of LMPTP inhibitors have been developed that demonstrate a high degree of selectivity. For instance, a purine-based inhibitor, 5d, showed over 1,000-fold selectivity for LMPTP compared to a panel of other PTPs.[1] At a concentration of 40 μM, which is more than 100 times its IC50 for LMPTP, this inhibitor did not inhibit any other tested PTPs by more than 50%.[1] Similarly, another compound, referred to as "Compd. 23," exhibited "exquisite selectivity" for LMPTP over other phosphatases, including the closely related PTP1B.[2] A sulfophenyl acetic amide (SPAA)-based inhibitor also showed a preference for LMW-PTP of more than 50-fold over other PTPs.[3]
Q2: What is the mechanism of action for these selective LMPTP inhibitors, and how does it contribute to their specificity?
A2: Many of the highly selective LMPTP inhibitors operate through an uncompetitive or non-competitive mechanism of action.[1][2][4][5] This means they do not bind to the highly conserved active site of the phosphatase, which is a common feature among PTPs and a reason for the lack of selectivity in many orthosteric inhibitors.[4][6] Instead, these uncompetitive inhibitors bind to the enzyme-substrate complex, at a site distinct from the active site.[1][7] For example, some inhibitors bind to the opening of the active-site pocket to block the completion of the catalytic process.[1][2] This unique binding mode, often involving an "induced-fit" mechanism that creates a novel hydrophobic pocket, is a significant contributor to their high selectivity for LMPTP.[3]
Q3: Which other phosphatases are most commonly tested against to determine the selectivity of an LMPTP inhibitor?
A3: When evaluating the selectivity of LMPTP inhibitors, researchers typically test against a panel of other PTPs. The most common and critical phosphatase to assess for cross-reactivity is Protein Tyrosine Phosphatase 1B (PTP1B), due to its role in insulin signaling, a pathway also modulated by LMPTP.[1][2][4] Other frequently tested phosphatases include SHP2, TCPTP, LYP, and VHR, which represent different classes of PTPs.[1][2][4][6]
Q4: Are there any known off-target effects of LMPTP inhibitors on cellular signaling pathways?
A4: The primary goal in the development of LMPTP inhibitors has been to achieve high selectivity to minimize off-target effects. For highly selective inhibitors, the intended on-target effect is the enhancement of insulin receptor phosphorylation.[2][4] For instance, treatment of HepG2 hepatocytes with a selective LMPTP inhibitor increased insulin-stimulated insulin receptor phosphorylation.[2] Less selective inhibitors, however, particularly those that also inhibit PTP1B, could have broader effects on insulin and other signaling pathways.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for LMPTP inhibition. | Instability of the inhibitor in the assay buffer. | Prepare fresh inhibitor solutions immediately before use and ensure proper storage of stock solutions as per the manufacturer's instructions.[8] |
| Variability in enzyme activity. | Use a consistent source and concentration of recombinant LMPTP. Ensure equal units of enzyme activity are used across experiments.[1] | |
| Apparent off-target effects in cell-based assays. | The inhibitor may have lower selectivity in a cellular context than in in vitro assays. | Perform a broader selectivity screen against a larger panel of phosphatases. Use a structurally related but inactive compound as a negative control in your cellular assays.[2] |
| The observed phenotype is due to the inhibition of a different phosphatase. | Test the inhibitor's effect on cells lacking LMPTP (e.g., using siRNA or in knockout models) to confirm the on-target effect. | |
| No inhibition observed for other phosphatases in selectivity assays. | The concentration of the inhibitor used is too low. | For selectivity profiling, it is recommended to use a high concentration of the inhibitor, for example, 100-fold higher than its IC50 for LMPTP.[1] |
| The substrate used is not optimal for the tested phosphatase. | Ensure the use of an appropriate substrate (e.g., OMFP or pNPP) and that its concentration is suitable for the specific phosphatase being tested.[1][2] |
Quantitative Data Summary: Selectivity of LMPTP Inhibitors
| Inhibitor | LMPTP IC50/Ki | Off-Target Phosphatase | Inhibitory Activity at a Given Concentration | Selectivity Fold | Reference |
| Purine-based inhibitor 3 | IC50 < 0.4 µM | Panel of PTPs including PTP1B, SHP2, TCPTP | No significant inhibition (<50%) at 40 µM | >100x | [1] |
| Purine-based inhibitor 5d | Not specified | Panel of PTPs | No significant inhibition (<50%) at 40 µM | >1000x | [1] |
| Compd. 23 | Not specified | Panel of PTPs including PTP1B | "Exquisite selectivity" | Not quantified | [2] |
| ML400 | EC50 ~1 µM | LYP-1, VHR | IC50 > 80 µM | >80x | [6] |
| SPAA-based inhibitor 1 | IC50 = 2.1 µM, Ki = 1.0 µM | Panel of PTPs | Not specified | >50x | [3] |
| Compound F9 | Ki = 21.5 ± 7.3 µM | PTP1B, TCPTP | Poor inhibitory activity at 25 µM | Not quantified | [4][9] |
Experimental Protocols
Protocol for Assessing Phosphatase Inhibitor Selectivity
This protocol outlines a general method for determining the selectivity of an LMPTP inhibitor against a panel of other protein tyrosine phosphatases.
Materials:
-
Recombinant human LMPTP-A
-
A panel of other recombinant PTPs (e.g., PTP1B, SHP2, TCPTP, LYP, VHR)
-
LMPTP inhibitor stock solution (in DMSO)
-
DMSO (as a vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Dilute each PTP to a working concentration in the assay buffer. It is crucial to use equal units of enzyme activity for each phosphatase, comparable to the activity of a set concentration of LMPTP (e.g., 20 nM).[1]
-
Inhibitor Preparation: Prepare serial dilutions of the LMPTP inhibitor in the assay buffer. For selectivity screening, a single high concentration (e.g., 40 µM) is often used.[1] Also, prepare a DMSO control.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO), and the enzyme solution. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP) to each well to start the reaction.[1]
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader. For pNPP, the reaction can be stopped by adding NaOH, and the absorbance is measured at 405 nm.[1]
-
Data Analysis: Calculate the percentage of enzyme activity in the presence of the inhibitor relative to the DMSO control. A value below 50% inhibition is generally considered significant. Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 values.
Visualizations
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LMPTP Inhibitor 1 for In Vivo Experiments
Welcome to the technical support center for LMPTP Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo application of this inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LMPTP Inhibitor 1 and what is its mechanism of action?
LMPTP Inhibitor 1 is a selective, orally bioavailable small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1] It exhibits an uncompetitive mechanism of action, meaning it preferentially binds to the enzyme-substrate complex.[2] In the context of insulin signaling, LMPTP is known to dephosphorylate the insulin receptor (IR), thereby downregulating the signaling cascade. By inhibiting LMPTP, this compound enhances the phosphorylation of the insulin receptor, leading to improved insulin sensitivity.[2][3]
Q2: What is the recommended starting concentration for in vivo experiments with LMPTP Inhibitor 1?
A common starting point for in vivo studies in mice is administration through diet at a concentration of 0.05% (w/w).[1] This regimen has been shown to achieve a steady-state blood concentration of approximately 0.91 µM.[1] For oral gavage, a dose of 10 mg/kg can be considered as a starting point for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint.
Q3: How should I prepare and administer LMPTP Inhibitor 1 for in vivo use?
Due to its low aqueous solubility, proper formulation is critical for in vivo experiments. For oral administration, a common vehicle is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). For administration in diet, the inhibitor can be commercially formulated into standard chow. For intraperitoneal (IP) injections, a similar vehicle to oral gavage can be used, but it is essential to ensure the final DMSO concentration is low to avoid peritoneal irritation. Always prepare fresh dilutions for each experiment to ensure inhibitor stability and activity.
Q4: How can I assess if LMPTP Inhibitor 1 is engaging its target in vivo?
The most direct way to measure target engagement is to assess the phosphorylation status of LMPTP's primary substrate, the insulin receptor (IR), in a relevant tissue such as the liver.[2][3] Following inhibitor treatment, a bolus of insulin can be administered to stimulate the pathway. Liver tissue can then be harvested, and the level of phosphorylated IR (p-IR) can be quantified by methods such as ELISA or Western blot and compared to a vehicle-treated control group.[2]
Q5: What are the potential off-target effects of LMPTP Inhibitor 1?
While LMPTP Inhibitor 1 is reported to be selective, some studies suggest the possibility of off-target effects. For instance, the phenotypic effects of the inhibitor in vivo may not be fully recapitulated by the genetic knockout of LMPTP. This discrepancy could be due to the inhibitor affecting other phosphatases or cellular pathways. To control for off-target effects, it is recommended to include a structurally unrelated LMPTP inhibitor in your experiments or to use genetic models (e.g., LMPTP knockout or knockdown mice) alongside the chemical inhibitor to validate that the observed phenotype is indeed due to the inhibition of LMPTP.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of the inhibitor in vivo. | Poor Bioavailability: The inhibitor may not be reaching the target tissue at a sufficient concentration. | - Verify the formulation and administration technique. Ensure proper oral gavage technique to deliver the compound to the stomach. - Perform pharmacokinetic studies to measure the concentration of the inhibitor in plasma and the target tissue over time. |
| Suboptimal Dose: The concentration of the inhibitor may be too low to elicit a biological response. | - Conduct a dose-response study, starting from a lower dose and escalating to a maximum tolerated dose (MTD). - Correlate the dose with target engagement in the tissue of interest. | |
| Inhibitor Instability: The inhibitor may be degrading in the formulation or in vivo. | - Prepare fresh formulations for each experiment. - Assess the stability of the inhibitor in the chosen vehicle over the duration of the experiment. | |
| Unexpected toxicity or adverse effects in animals (e.g., weight loss, lethargy). | High Inhibitor Concentration: The dose may be above the maximum tolerated dose (MTD). | - Reduce the inhibitor concentration. - Perform a toxicity study to determine the MTD. Monitor animals closely for clinical signs of toxicity.[4] |
| Vehicle Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity. | - Reduce the final concentration of the solvent in the administered dose. - Include a vehicle-only control group to assess the effects of the solvent alone.[5] | |
| Off-Target Effects: The inhibitor may be interacting with other proteins, leading to toxic side effects. | - Review the literature for known off-target effects of the inhibitor or similar compounds. - Use a lower, more specific concentration of the inhibitor. - Consider using a different, structurally unrelated inhibitor for the same target to see if the toxicity persists. | |
| Target engagement is confirmed, but the expected downstream biological effect is not observed. | Redundant Pathways: Other cellular pathways may be compensating for the inhibition of LMPTP. | - Investigate the potential for compensatory mechanisms in your experimental model. - Consider combining the LMPTP inhibitor with an inhibitor of a compensatory pathway. |
| Timing of Assessment: The biological endpoint may have a delayed or transient response to target inhibition. | - Perform a time-course experiment to assess the biological effect at different time points after inhibitor administration. | |
| Model-Specific Differences: The role of LMPTP in the chosen animal model or disease state may be different than expected. | - Validate the importance of the LMPTP pathway in your specific model using genetic approaches (e.g., siRNA, knockout animals) before large-scale inhibitor studies. |
Data Presentation
Table 1: In Vitro and In Vivo Properties of LMPTP Inhibitor 1
| Parameter | Value | Reference |
| In Vitro IC50 (LMPTP-A) | 0.8 µM | [1] |
| Mechanism of Action | Uncompetitive | [2] |
| Animal Model | Diet-Induced Obese (DIO) C57BL/6J Mice | [1] |
| Administration Route | In-feed | [1] |
| Dose | 0.05% w/w | [1] |
| Steady-State Blood Concentration | ~0.91 µM | [1] |
| Observed Effect | Improved glucose tolerance | [1] |
Experimental Protocols
Protocol 1: Preparation of LMPTP Inhibitor 1 for Oral Gavage
-
Materials:
-
LMPTP Inhibitor 1 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Captisol® (Sulfobutylether-β-cyclodextrin), 20% solution in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of LMPTP Inhibitor 1 powder in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the powder. The initial stock solution can be made at a high concentration (e.g., 50 mg/mL).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
For the final formulation, dilute the DMSO stock solution with the 20% Captisol® solution to achieve the desired final concentration of the inhibitor and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 1 mg/mL final solution, add 20 µL of a 50 mg/mL stock in DMSO to 980 µL of the Captisol® solution.
-
Vortex thoroughly before administration. Prepare this formulation fresh before each use.
-
Protocol 2: Assessment of In Vivo Target Engagement
-
Animal Treatment:
-
Administer LMPTP Inhibitor 1 or vehicle to mice as per the experimental design (e.g., daily oral gavage for one week).
-
On the final day of treatment, fast the mice for 4-6 hours.
-
Administer a bolus of insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Euthanize the mice 15 minutes after insulin injection.
-
-
Tissue Collection and Processing:
-
Quickly excise the liver and snap-freeze it in liquid nitrogen.
-
Store the liver samples at -80°C until further analysis.
-
Homogenize the frozen liver tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Analysis of Insulin Receptor Phosphorylation:
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated insulin receptor (p-IR).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an antibody for total insulin receptor (Total-IR) for normalization.
-
-
ELISA:
-
Use a commercially available ELISA kit for the detection of phosphorylated insulin receptor.
-
Follow the manufacturer's instructions to quantify the amount of p-IR in each liver lysate sample.
-
Normalize the p-IR levels to the total protein concentration of the lysate.
-
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Calculate the ratio of p-IR to Total-IR for each sample.
-
Compare the p-IR/Total-IR ratio between the inhibitor-treated and vehicle-treated groups. A significant increase in this ratio in the inhibitor-treated group indicates successful target engagement.
-
Mandatory Visualizations
Caption: LMPTP signaling pathway in the context of insulin reception.
Caption: Experimental workflow for optimizing LMPTP inhibitor 1 concentration.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Inhibitors of LMPTP: An Obesity Drug Target - Nunzio Bottini [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
challenges in synthesizing purine-based LMPTP inhibitors
Welcome to the technical support center for the synthesis and application of purine-based Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of N-substituted purine-based LMPTP inhibitors?
A1: A primary challenge is controlling the regioselectivity of alkylation or benzylation on the purine ring. Direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the desired product for this class of inhibitors.[1][2][3] The ratio of these isomers can be influenced by the choice of base, solvent, and reaction conditions, sometimes necessitating tedious purification steps to separate the regioisomers.[1][3][4][5]
Q2: How can I improve the regioselectivity to favor the N9 isomer during synthesis?
A2: To favor N9 substitution, several strategies can be employed:
-
Protecting Groups: For purines with a free amino group (e.g., 6-aminopurine), protecting it with a group like p-methoxybenzyl (PMB) can lead to highly regioselective benzylation at the desired position.[6]
-
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby favoring alkylation at N9.[1][2]
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride in DMF is a common approach, but alternatives like tetrabutylammonium hydroxide under microwave irradiation have been reported to improve N9 selectivity and reduce reaction times.[1][3]
Q3: What is the mechanism of action for the reported purine-based LMPTP inhibitors?
A3: These inhibitors act via an uncompetitive mechanism.[6][7][8][9] This means they do not bind to the free enzyme or the active site directly. Instead, they bind to the enzyme-substrate complex, specifically at the opening of the active-site pocket, which blocks the completion of the catalytic process.[6] This unique mechanism contributes to their high selectivity for LMPTP over other protein tyrosine phosphatases (PTPs).[6][7][9]
Q4: How selective are these purine-based inhibitors for LMPTP?
A4: They are highly selective. For example, optimized compounds have shown over 1000-fold selectivity for LMPTP compared to other PTPs, including the closely related PTP1B.[8] At concentrations significantly higher than their IC50 for LMPTP, they often show minimal to no inhibition of other phosphatases like VHR and LYP.[6]
Q5: Are there known off-target effects or metabolic liabilities for this class of compounds?
A5: While highly selective among phosphatases, some inhibitors may have off-target effects at pharmacological concentrations. For instance, one advanced compound in this series (Compd. 23) was found to potentially interact with adrenergic and serotonin receptors.[10] As with many purine analogs, metabolic stability can be a concern and is a key focus during lead optimization.[11][12][13] The purine core can be subject to metabolic modifications, which should be assessed in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Troubleshooting Guides
Guide 1: Synthetic Challenges
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 8-bromopurine intermediate. | Incomplete reaction; degradation of product. | Ensure fresh bromine is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Formation of a mixture of N7 and N9 benzylation products. | Lack of regioselectivity in the alkylation step. This is a common issue with purine chemistry.[1][2] | 1. Use a Protecting Group: Protect the 6-amino group with a PMB group before benzylation to ensure high regioselectivity.[6]2. Optimize Base/Solvent: Experiment with different bases (e.g., K₂CO₃, NaH, TBAH) and solvents. Microwave-assisted synthesis may improve selectivity.[3]3. Purification: If a mixture is unavoidable, careful column chromatography is required. Silica gel with a dichloromethane/methanol gradient, or an amine column, can be effective for separating the isomers.[14] |
| Low yield in Suzuki coupling reaction. | 1. Protodeboronation: The boronic acid is being replaced by a hydrogen atom, especially with electron-deficient boronic acids or at high temperatures.[15]2. Dehalogenation: The bromo-purine starting material is being reduced.[16]3. Catalyst Inactivation: The palladium catalyst may be poisoned or degraded. | 1. Optimize Conditions: Use milder conditions (lower temperature, shorter reaction time). Ensure the base (e.g., K₃PO₄) is anhydrous.2. Use a Robust Catalyst: Employ a stable palladium catalyst like Pd(dppf)Cl₂.[6]3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Difficulty purifying the final compound. | The compound may be highly polar or have poor solubility. It may co-elute with byproducts. | 1. Chromatography: Try different stationary phases. If silica gel fails, consider C18 reversed-phase chromatography (often with a TFA or formic acid modifier) or an amine column.[14][17]2. Recrystallization: If the compound is crystalline, recrystallization from an appropriate solvent system can be a highly effective purification method.3. Sublimation: For some purine derivatives, sublimation under reduced pressure can be a viable purification technique.[18] |
Guide 2: Enzymatic Assay Issues
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity in controls. | 1. Incorrect Buffer Temperature: Assay buffer was used while still cold.[19]2. Degraded Enzyme/Substrate: LMPTP enzyme or the substrate (pNPP, OMFP) may have lost activity due to improper storage or handling. | 1. Equilibrate Reagents: Ensure all buffers and reagents are brought to room temperature before starting the assay.[19]2. Use Fresh Aliquots: Use fresh aliquots of the enzyme and substrate. Avoid repeated freeze-thaw cycles. |
| High background signal in "no enzyme" wells. | 1. Substrate Instability: The substrate (e.g., pNPP) is hydrolyzing spontaneously in the assay buffer.2. Compound Interference: The test compound may be fluorescent or absorb light at the detection wavelength. | 1. Prepare Substrate Fresh: Make the substrate solution immediately before use.2. Run Compound Control: Include control wells with the test compound and buffer but no enzyme to measure intrinsic absorbance/fluorescence. Subtract this value from the test wells. |
| Inconsistent results / poor reproducibility. | 1. Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated inhibitor stocks.[19]2. Compound Precipitation: The inhibitor may be precipitating in the assay buffer due to low solubility.3. Incomplete Reagent Mixing: Components were not mixed thoroughly before or during the assay.[19] | 1. Calibrate Pipettes: Use calibrated pipettes and prepare a master mix for the reaction wherever possible.[19]2. Check Solubility: Visually inspect wells for precipitation. Determine the inhibitor's solubility limit in the assay buffer. Consider adding a small percentage of DMSO (ensure final concentration is consistent and does not affect enzyme activity).3. Ensure Homogeneity: Gently mix all components upon addition and ensure the plate is mixed before reading. |
| IC50 curve does not fit a standard sigmoidal model. | 1. Uncompetitive Inhibition: Uncompetitive inhibitors can sometimes produce non-standard dose-response curves, as their apparent potency is dependent on the substrate concentration.2. Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes. | 1. Confirm Mechanism: Perform kinetic studies (e.g., Lineweaver-Burk plots) by measuring enzyme activity at multiple substrate and inhibitor concentrations to confirm the uncompetitive mechanism.[6][20]2. Test for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates and see if the curve shape normalizes. |
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Purine-Based LMPTP Inhibitors
This table summarizes the LMPTP-A inhibitory activity for a selection of synthesized purine analogs. The core structure consists of a purine with substitutions at the N3 and C8 positions.
| Compound | R (Substitution at C8) | IC50 (µM) |
| 3 | H | 0.36 |
| 5a | Phenyl | 0.027 |
| 5b | 4-Fluorophenyl | 0.019 |
| 5c | 4-Chlorophenyl | 0.023 |
| 5d | 4-Methylphenyl | 0.017 |
| 5e | 4-Methoxyphenyl | 0.028 |
| 6a | Thiophen-2-yl | 0.011 |
| 6b | Thiophen-3-yl | 0.013 |
| 6g | Furan-2-yl | 0.010 |
Data adapted from Stanford et al. (2021).[6] IC50 values were determined using an enzymatic assay with OMFP as the substrate.
Table 2: Selectivity Profile of a Purine-Based LMPTP Inhibitor
This table shows the inhibitory activity of a representative compound against various protein tyrosine phosphatases, demonstrating its high selectivity for LMPTP.
| PTP Target | % Activity Remaining (at 40 µM Inhibitor) |
| LMPTP-A | < 1% |
| PTP1B | ~95% |
| TCPTP | ~100% |
| SHP1 | ~100% |
| SHP2 | ~100% |
| VHR | ~100% |
| LYP | ~100% |
Data adapted from Stanford et al. (2021).[6] The assay measures the remaining enzymatic activity in the presence of a high concentration of the inhibitor.
Experimental Protocols
Protocol 1: Representative Synthesis of an 8-Aryl-Purine Inhibitor
This protocol outlines the key steps for synthesizing a typical purine-based LMPTP inhibitor.
-
Bromination of 6-Aminopurine:
-
Suspend 6-aminopurine in water at room temperature.
-
Add bromine (Br₂) dropwise and stir until the reaction is complete as monitored by TLC/LC-MS.
-
Neutralize the reaction mixture and collect the 8-bromo-6-aminopurine precipitate by filtration.
-
-
Benzylation of the Purine Core:
-
For improved regioselectivity, first protect the 6-amino group using a PMB protecting group.
-
Dissolve the 8-bromopurine intermediate in DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), followed by the desired benzyl halide (e.g., 3-methoxybenzyl bromide).
-
Stir the reaction at room temperature until completion.
-
Extract the product and purify by column chromatography to isolate the desired N-benzylated intermediate.[6]
-
-
Suzuki Coupling:
-
Combine the N-benzylated 8-bromopurine intermediate, the desired arylboronic acid (e.g., furan-2-ylboronic acid), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₃PO₄) in a mixture of dioxane and water.[6]
-
Degas the mixture and heat under an inert atmosphere (e.g., at 90 °C) until the starting material is consumed.
-
Cool the reaction, dilute, and extract the final product.
-
Purify the final compound by column chromatography or recrystallization.
-
Protocol 2: LMPTP Enzymatic Inhibition Assay
This protocol describes a typical colorimetric or fluorometric assay to determine the IC50 of an inhibitor.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2).
-
Prepare a stock solution of the substrate: either p-nitrophenyl phosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP).
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of recombinant human LMPTP-A in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer.
-
Add a small volume (e.g., 1 µL) of the inhibitor dilution (or DMSO for control wells).
-
Add the LMPTP enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding the substrate solution (e.g., to a final concentration of 5 mM for pNPP or 0.4 mM for OMFP).[6]
-
Incubate the plate at room temperature for a set period (e.g., 15-30 minutes).
-
-
Detection:
-
For pNPP: Stop the reaction by adding 1 M NaOH. Measure the absorbance at 405 nm.[6]
-
For OMFP: Measure the increase in fluorescence (e.g., Excitation/Emission ~485/525 nm).
-
Calculate the percentage of enzyme activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: LMPTP's role in negatively regulating the insulin signaling pathway.
Caption: General experimental workflow for inhibitor synthesis.
References
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - figshare - Figshare [figshare.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Metabolism and action of purine nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. teledynelabs.com [teledynelabs.com]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct isolation of purines and pyrimidines from nucleic acids using sublimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LMPTP Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for LMPTP (Low Molecular Weight Protein Tyrosine Phosphatase) enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the common substrates used for LMPTP activity assays, and which one should I choose?
A1: The two most common substrates for in vitro LMPTP assays are p-nitrophenyl phosphate (pNPP) and 3-O-methylfluorescein phosphate (OMFP).
-
p-Nitrophenyl phosphate (pNPP): This is a chromogenic substrate that produces a yellow product (p-nitrophenol) upon dephosphorylation, which can be measured spectrophotometrically at 405 nm.[1][2] It is a cost-effective and widely used substrate. The reaction is typically stopped with a strong base like NaOH before reading the absorbance.[1]
-
3-O-methylfluorescein phosphate (OMFP): This is a fluorogenic substrate that yields a highly fluorescent product upon dephosphorylation, with excitation and emission wavelengths around 485 nm and 525 nm, respectively.[1] OMFP assays are generally more sensitive than pNPP assays but can be more susceptible to interference from fluorescent compounds.[3][4]
The choice between pNPP and OMFP depends on the required sensitivity of your assay and the potential for interference from your test compounds. For high-throughput screening (HTS), the higher sensitivity of OMFP may be advantageous.
Q2: My test compound is not soluble in the aqueous assay buffer. How can I address this?
A2: Poor solubility of test compounds is a common issue. Here are several strategies to address it:
-
Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds.[5] It is important to keep the final concentration of DMSO in the assay low (typically ≤1-2%), as higher concentrations can inhibit enzyme activity.[5]
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer might increase its solubility.[6] However, be mindful that LMPTP activity is also pH-dependent, so any changes must be compatible with the enzyme's optimal pH range (typically around pH 6.0-6.5).[1][2]
-
Sonication or gentle heating: These methods can help dissolve compounds, but care must be taken to avoid compound degradation or enzyme denaturation.[7]
-
Use of surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help solubilize hydrophobic compounds.[7]
Q3: What are appropriate positive and negative controls for an LMPTP inhibition assay?
A3: Proper controls are crucial for validating your assay results.
-
Positive Control (Inhibitor): Sodium orthovanadate (Na₃VO₄) is a general and well-characterized inhibitor of protein tyrosine phosphatases, including LMPTP, and serves as an excellent positive control.[8][9][10][11][12] It acts as a competitive inhibitor, mimicking the phosphate group of the substrate.[8]
-
Negative Control (No Inhibition): A vehicle control, typically the solvent used to dissolve the test compounds (e.g., DMSO), should be included in the assay at the same final concentration as in the wells with the test compounds. This control represents 100% enzyme activity (no inhibition).
-
Blank Control (No Enzyme): A control reaction containing all components except the LMPTP enzyme should be included to measure the background signal from non-enzymatic substrate hydrolysis or other sources.
Q4: How should I determine the IC50 value of my inhibitor?
A4: The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a standard measure of inhibitor potency. To determine the IC50, you should:
-
Perform the enzyme assay with a range of inhibitor concentrations, typically in a serial dilution format.
-
Measure the enzyme activity at each inhibitor concentration.
-
Normalize the data, setting the no-inhibitor control as 100% activity and the no-enzyme or a maximally inhibited control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Spontaneous substrate degradation: Both pNPP and OMFP can hydrolyze spontaneously in aqueous solutions, especially at non-optimal pH or elevated temperatures.[13][14] 2. Contamination of reagents with phosphate: This is particularly problematic for assays that detect inorganic phosphate. 3. Autofluorescence of test compounds: If using a fluorescence-based assay with OMFP, the test compound itself may be fluorescent at the assay wavelengths.[3][6][7] 4. Light scattering by precipitated compounds: Insoluble compounds can scatter light, leading to artificially high absorbance or fluorescence readings.[6] | 1. Prepare substrate solutions fresh before each experiment and store them protected from light.[5] For OMFP, dissolving it in acidified DMSO can improve stability.[14] 2. Use high-purity water and reagents. Consider treating buffers with a phosphate-scavenging resin. 3. Pre-read the plate after adding the compound but before adding the substrate to measure the compound's intrinsic fluorescence. Subtract this background from the final reading. Using red-shifted fluorophores can also mitigate this issue.[15] 4. Visually inspect the wells for precipitation. If observed, refer to the FAQ on improving compound solubility. Centrifuging the plate before reading may help in some cases. |
| Low or No Enzyme Activity | 1. Inactive enzyme: Improper storage or handling can lead to loss of enzyme activity. 2. Incorrect assay buffer composition: LMPTP activity is sensitive to pH and ionic strength. The presence of interfering substances in the buffer can also inhibit the enzyme. 3. Substrate concentration too low: If the substrate concentration is well below the Km, the reaction rate will be low. 4. Inhibitory components in the sample: If testing crude lysates, they may contain endogenous inhibitors. | 1. Store the enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. 2. Ensure the assay buffer has the correct pH (around 6.0-6.5) and contains necessary components like DTT.[1][2] Avoid components known to interfere with phosphatases. 3. Use a substrate concentration at or near the Km value for LMPTP to ensure a robust signal. 4. If possible, purify the target protein. Include appropriate controls to test for inhibition by the sample matrix. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. 2. Temperature fluctuations: Enzyme kinetics are highly dependent on temperature. Inconsistent incubation temperatures will lead to variable results. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. 4. Timing inconsistencies: In kinetic assays, precise timing of reagent addition and reaction stopping is critical. | 1. Use calibrated pipettes and proper pipetting techniques. For HTS, consider using automated liquid handlers. 2. Use a temperature-controlled incubator or water bath for the reaction. Allow all reagents to equilibrate to the reaction temperature before starting the assay. 3. Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. 4. Use a multichannel pipette or automated dispenser to add reagents to multiple wells simultaneously. Stop reactions in the same timed manner they were started. |
| Unexpected Inhibition Profile (e.g., non-sigmoidal curve) | 1. Compound precipitation at higher concentrations: The inhibitor may be precipitating at higher concentrations, leading to a plateau in inhibition. 2. Compound interference: The compound may be interfering with the assay readout in a concentration-dependent manner (e.g., quenching or enhancing fluorescence). 3. Complex inhibition mechanism: The inhibitor may have a non-standard mechanism of action (e.g., uncompetitive or allosteric inhibition).[1] | 1. Check the solubility of the compound at the highest concentrations used. 2. Run controls to assess the effect of the compound on the assay signal in the absence of the enzyme. 3. Perform kinetic studies to determine the mechanism of inhibition (e.g., by varying both substrate and inhibitor concentrations). |
Data Presentation
Quantitative data from LMPTP inhibition assays should be summarized in a clear and structured format. Below are examples of tables for presenting key experimental results.
Table 1: IC50 Values of Test Compounds against LMPTP
| Compound ID | LMPTP IC50 (µM) | Standard Deviation (µM) | n (replicates) |
| Compound A | 1.5 | 0.2 | 3 |
| Compound B | 12.8 | 1.1 | 3 |
| Sodium Orthovanadate | 0.5 | 0.05 | 3 |
Table 2: Selectivity Profile of Compound A
| Phosphatase | IC50 (µM) | Fold Selectivity (vs. LMPTP) |
| LMPTP | 1.5 | 1 |
| PTP1B | > 100 | > 67 |
| SHP-1 | 55 | 37 |
| SHP-2 | 89 | 59 |
Experimental Protocols
Protocol 1: LMPTP Inhibition Assay using pNPP Substrate
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[1]
-
LMPTP Enzyme Solution: Dilute recombinant human LMPTP in Assay Buffer to the desired final concentration (e.g., 10-20 nM).
-
pNPP Substrate Solution: Prepare a 10 mM stock solution of pNPP in Assay Buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the test compounds and the positive control (Sodium Orthovanadate) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Stop Solution: 1 M NaOH.[1]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to the blank wells.
-
Add 25 µL of LMPTP Enzyme Solution to all other wells.
-
Add 25 µL of the diluted inhibitor solutions (or vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of pNPP Substrate Solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value.
-
Protocol 2: LMPTP Inhibition Assay using OMFP Substrate
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[1]
-
LMPTP Enzyme Solution: Dilute recombinant human LMPTP in Assay Buffer.
-
OMFP Substrate Solution: Prepare a stock solution of OMFP in DMSO and dilute in Assay Buffer to the desired final concentration (e.g., 0.4 mM).[1]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and controls in DMSO and then in Assay Buffer.
-
-
Assay Procedure (96-well black plate format):
-
Follow the same initial steps as the pNPP assay for adding enzyme and inhibitor solutions.
-
Initiate the reaction by adding the OMFP Substrate Solution.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time at 37°C. Use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[1]
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence versus time plot).
-
For endpoint assays, subtract the blank readings.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the pNPP assay.
-
Visualizations
Caption: Troubleshooting workflow for LMPTP inhibition assays.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 4. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sodium orthovanadate | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
LMPTP inhibitor 1 cytotoxicity in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LMPTP Inhibitor 1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LMPTP Inhibitor 1?
A1: LMPTP Inhibitor 1 is a selective, orally bioavailable small molecule that inhibits the low molecular weight protein tyrosine phosphatase (LMPTP).[1][2][3] It functions through an uncompetitive mechanism of action, binding to the opening of the LMPTP active site to block the completion of catalysis.[2]
Q2: What is the selectivity profile of LMPTP Inhibitor 1?
A2: LMPTP Inhibitor 1 is highly selective for LMPTP over other protein tyrosine phosphatases (PTPs).[2][3] At a concentration of 40 μM, it shows minimal inhibition of other PTPs.[2][3]
Q3: What are the recommended cell lines for studying the effects of LMPTP Inhibitor 1?
A3: Human hepatocyte cell lines, such as HepG2, are commonly used to study the effects of LMPTP Inhibitor 1, particularly its role in enhancing insulin receptor phosphorylation.[1][4]
Q4: How should LMPTP Inhibitor 1 be stored?
A4: For long-term storage, it is recommended to store LMPTP Inhibitor 1 at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month.[1] It is important to keep the compound sealed and away from moisture.[1]
Q5: What is the primary cellular effect of LMPTP Inhibitor 1 in relevant cell models?
A5: In human HepG2 hepatocytes, LMPTP Inhibitor 1 has been shown to enhance insulin receptor (IR) phosphorylation following insulin stimulation.[1][3] This is consistent with its role as an inhibitor of LMPTP, which negatively regulates insulin receptor signaling.[2]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at low concentrations of LMPTP Inhibitor 1.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve LMPTP Inhibitor 1 (e.g., DMSO) may be at a toxic concentration in the cell culture medium.
-
Troubleshooting Step: Run a solvent control experiment where cells are treated with the same concentration of the solvent alone to determine its cytotoxic effect. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
-
-
Possible Cause 2: Cell Line Sensitivity. The cell line you are using may be particularly sensitive to LMPTP Inhibitor 1.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value for your cell line. If high sensitivity is confirmed, consider using a lower concentration range for your experiments.
-
-
Possible Cause 3: Contamination. The cell culture may be contaminated with bacteria, yeast, or mycoplasma, leading to increased cell death.
-
Troubleshooting Step: Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can lead to variability in cytotoxicity assay results.
-
Troubleshooting Step: Ensure that cells are evenly suspended before seeding and that the same number of cells is seeded in each well.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the edge of a multi-well plate are more prone to evaporation, which can affect cell growth and viability.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause 3: Inaccurate Drug Concentration. Errors in serial dilutions or drug preparation can lead to inconsistent results.
-
Troubleshooting Step: Prepare fresh drug dilutions for each experiment and double-check all calculations.
-
Issue 3: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause 1: Cell Line Resistance. The selected cell line may be resistant to the cytotoxic effects of LMPTP Inhibitor 1.
-
Troubleshooting Step: Consider using a different cell line that is known to be sensitive to perturbations in the signaling pathway targeted by LMPTP.
-
-
Possible Cause 2: Insufficient Incubation Time. The incubation time may not be long enough for the inhibitor to induce a cytotoxic effect.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic response.
-
-
Possible Cause 3: Inactive Compound. The LMPTP Inhibitor 1 may have degraded due to improper storage or handling.
-
Troubleshooting Step: Ensure the compound has been stored correctly and handle it according to the manufacturer's instructions.[1] Consider purchasing a new batch of the inhibitor if degradation is suspected.
-
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of LMPTP Inhibitor 1 (e.g., ranging from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Insulin Receptor Phosphorylation
-
Cell Culture and Serum Starvation: Culture HepG2 cells to 80-90% confluency. Serum-starve the cells overnight in a medium containing 0.1% FBS.[1]
-
Inhibitor Treatment: Treat the cells with 10 µM LMPTP Inhibitor 1 in serum-starvation media.[1]
-
Insulin Stimulation: Stimulate the cells with 10 nM bovine insulin for 5 minutes at 37°C.[1]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Immunoprecipitation (Optional): Immunoprecipitate the insulin receptor using an anti-IRβ antibody.[1]
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IR and total IR.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the level of IR phosphorylation.
Quantitative Data Summary
Table 1: Inhibitory Activity of LMPTP Inhibitor 1
| Target | IC50 Value |
| LMPTP-A | 0.8 µM |
Data from MedChemExpress.[1]
Table 2: Example Cytotoxicity Profile of a Hypothetical LMPTP Inhibitor in HepG2 Cells (MTT Assay, 48h)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 92 ± 6.1 |
| 10 | 85 ± 5.5 |
| 25 | 65 ± 7.3 |
| 50 | 40 ± 6.9 |
| 100 | 15 ± 4.2 |
This is hypothetical data for illustrative purposes.
Visualizations
Caption: LMPTP inhibition enhances insulin receptor signaling.
Caption: Workflow for assessing LMPTP Inhibitor 1 cytotoxicity.
Caption: Troubleshooting flowchart for cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
how to prevent degradation of LMPTP inhibitor 1 stock
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of LMPTP inhibitor 1 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing LMPTP inhibitor 1 stock solutions?
A1: LMPTP inhibitor 1 is soluble in both DMSO (≥ 64 mg/mL) and water (50 mg/mL).[1] For creating high-concentration stock solutions for long-term storage, high-purity, anhydrous DMSO is recommended. It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed moisture can compromise the stability of the inhibitor.[1]
Q2: What are the optimal storage conditions for LMPTP inhibitor 1?
A2: The optimal storage conditions depend on the form of the inhibitor:
-
Solid (Powder) Form: Store at 4°C in a sealed container, protected from moisture.[1]
-
Stock Solution in Solvent: For long-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C, which ensures stability for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: My LMPTP inhibitor 1 precipitated out of the aqueous buffer during my experiment. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may have exceeded the aqueous solubility limit of the inhibitor. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While it's important to minimize the final DMSO concentration in cell-based assays (typically <0.1% to avoid cytotoxicity), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Different Dilution Method: Instead of diluting the DMSO stock directly into your aqueous buffer, try a serial dilution in DMSO first to a lower concentration before the final dilution into the aqueous medium.
Q4: Can I store my diluted working solution for later use?
A4: It is not recommended to store diluted working solutions of LMPTP inhibitor 1 in aqueous buffers for extended periods. The stability of the inhibitor in aqueous solutions at room temperature or 4°C is significantly lower than in a frozen DMSO stock. Always prepare fresh working solutions from your frozen stock on the day of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Degraded inhibitor stock solution. | Prepare a fresh stock solution from the solid compound following the recommended storage and handling procedures. Verify the activity of the new stock in a positive control experiment. |
| Inaccurate concentration of the stock solution. | Ensure the solid compound was accurately weighed and completely dissolved in the solvent. Use a calibrated balance and appropriate volumetric glassware. | |
| Repeated freeze-thaw cycles of the stock solution. | Always prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitation in stock solution upon thawing | The inhibitor has come out of solution at low temperatures. | Before use, bring the aliquot to room temperature and vortex or sonicate briefly to ensure the inhibitor is fully redissolved. Visually inspect the solution for any undissolved particles. |
| Variability between experiments | Inconsistent handling of the inhibitor. | Standardize your protocol for preparing and using the inhibitor, including solvent type, storage conditions, and dilution methods. |
Stability of LMPTP Inhibitor 1 Stock Solution
The following table summarizes the recommended storage conditions and expected stability of LMPTP inhibitor 1. Please note that this information is based on manufacturer recommendations and general knowledge of small molecule stability. For critical applications, it is advisable to perform your own stability studies.
| Storage Temperature | Form | Recommended Duration | Key Considerations |
| 4°C | Solid (Powder) | Up to 2 years | Keep in a tightly sealed container, protected from moisture. |
| -20°C | Stock Solution (in DMSO) | Up to 1 month[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from moisture. |
| -80°C | Stock Solution (in DMSO) | Up to 6 months[1] | Recommended for long-term storage. Aliquot into single-use vials and protect from moisture. |
Experimental Protocols
Protocol 1: Preparation of LMPTP Inhibitor 1 Stock Solution (10 mM in DMSO)
-
Pre-weighing Preparation: Allow the vial containing the solid LMPTP inhibitor 1 to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the inhibitor using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 517.53 g/mol ), you would need 5.1753 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid inhibitor. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the inhibitor is completely dissolved. If necessary, sonicate the vial for a few minutes in a water bath to aid dissolution.
-
Aliquoting: Once the inhibitor is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, low-retention polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Quality Control of LMPTP Inhibitor 1 Stock Solution by HPLC (General Protocol)
This is a general protocol and may need to be optimized for your specific HPLC system and column.
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the inhibitor (likely in the 254-320 nm range).
-
-
Sample Preparation:
-
Prepare a fresh dilution of your LMPTP inhibitor 1 stock solution in the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a gradient elution, for example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram. A pure, undegraded sample should show a single major peak at a specific retention time.
-
The appearance of additional peaks may indicate the presence of impurities or degradation products. The peak area of the main peak can be used to quantify the purity of the inhibitor over time.
-
Visualizations
Caption: LMPTP signaling pathway and the action of LMPTP inhibitor 1.
Caption: Recommended workflow for preparing and storing LMPTP inhibitor 1 stock solution.
References
Technical Support Center: LMPTP Inhibition Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LMPTP inhibitor shows inconsistent IC50 values between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can arise from several factors. Systematically investigating these possibilities can help pinpoint the source of variability.
-
Compound Integrity and Solubility:
-
Degradation: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions regularly.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Visually inspect for precipitation and consider using a different solvent or excipient. Detergents like Triton X-100 (at low concentrations, e.g., 0.01%) can help minimize compound aggregation[1].
-
-
Assay Conditions:
-
Substrate Concentration: The measured IC50 of uncompetitive inhibitors is dependent on the substrate concentration. Increased substrate concentrations can lead to enhanced potency (lower IC50) for uncompetitive inhibitors[2]. Ensure the substrate concentration is consistent across all experiments.
-
Enzyme Concentration: Use a consistent concentration of LMPTP in the linear range of the assay to ensure the reaction rate is proportional to the enzyme amount[3].
-
Buffer Composition: Components in the assay buffer can interfere with the reaction. Avoid phosphate-based buffers as phosphate is a product of the reaction. Test the tolerance of your assay for your specific buffer formulation[4].
-
-
Experimental Execution:
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially with small volumes. Calibrate pipettes regularly.
-
Incubation Times: Adhere to consistent incubation times for all reactions.
-
Q2: I am observing high background signal in my colorimetric/fluorometric assay. How can I reduce it?
A2: High background can mask the true signal from LMPTP activity. Here are some common causes and solutions:
-
Substrate Instability: Some artificial substrates, like p-nitrophenyl phosphate (pNPP), can undergo spontaneous hydrolysis, especially at non-optimal pH or temperature. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis.
-
Contaminating Phosphatases: If using cell lysates or partially purified enzyme preparations, other phosphatases can contribute to the signal. Use specific LMPTP inhibitors or highly purified recombinant LMPTP to ensure the activity is from your target.
-
Buffer Interference: Components in your lysis or assay buffer may react with the detection reagents. Always include a "buffer-only" control[3].
Q3: My inhibitor is potent in biochemical assays but shows no activity in cell-based assays. What could be the problem?
A3: This discrepancy is often due to factors related to the cellular environment.
-
Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach the cytosolic LMPTP. Consider the physicochemical properties of your compound (e.g., lipophilicity, size).
-
Cell Health and Target Expression: Ensure the cells are healthy and express sufficient levels of LMPTP.
-
Off-Target Effects: In a cellular context, the inhibitor might bind to other proteins or be metabolized, reducing its effective concentration at the target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
Q4: How can I ensure the selectivity of my LMPTP inhibitor?
A4: Demonstrating selectivity is crucial to attribute the observed effects to LMPTP inhibition.
-
Counter-Screening: Test your inhibitor against a panel of other protein tyrosine phosphatases (PTPs), especially those that are structurally related or functionally relevant (e.g., PTP1B, SHP-1, SHP-2).[2][5][6]
-
Mechanism of Action Studies: Understanding the binding mode can provide insights into selectivity. For example, uncompetitive inhibitors that bind to the enzyme-substrate complex may offer a higher degree of selectivity.[1][2] Allosteric inhibitors that bind to sites other than the highly conserved active site can also provide greater selectivity.[7][8]
-
Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or activity-based probes to confirm that the inhibitor is binding to LMPTP within the cell.
Data Presentation
Table 1: Comparison of Kinetic Parameters for Different LMPTP Substrates
| Substrate | Km (mM) | Vmax (relative units) | Reference |
| p-Nitrophenyl Phosphate (pNPP) | ~7 | Varies | [1] |
| 3-O-methylfluorescein phosphate (OMFP) | ~0.4 | Varies | [1] |
Table 2: Potency of Select LMPTP Inhibitors
| Inhibitor | IC50 (µM) | Mechanism of Action | Reference |
| Compound 23 | ~0.8 | Uncompetitive | [1] |
| Purine-based analog 3 | >10-fold more potent than predecessor | Uncompetitive | [2] |
| Compound F9 | Ki = 21.5 ± 7.3 | Uncompetitive | [6] |
| SPAA-1 | 7.1 | Active-site directed | [9] |
Experimental Protocols
Protocol 1: In Vitro LMPTP Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a common colorimetric assay to measure LMPTP activity.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.005% Tween-20.
-
Enzyme Solution: Dilute recombinant human LMPTP to the desired concentration in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of pNPP in Assay Buffer.
-
Inhibitor Solution: Prepare serial dilutions of the inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add inhibitor or vehicle control to the wells of a microplate.
-
Add the Enzyme Solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Assay for LMPTP Inhibition - Insulin Receptor Phosphorylation
This protocol assesses the effect of LMPTP inhibitors on the phosphorylation of a key downstream target, the insulin receptor (IR), in a cellular context.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 hepatocytes) and grow to confluence.
-
Serum-starve the cells for a specified period (e.g., 4-6 hours).
-
Pre-treat the cells with the LMPTP inhibitor or vehicle control for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with insulin for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total insulin receptor as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the levels of phosphorylation in inhibitor-treated cells to vehicle-treated cells.
-
Visualizations
Caption: LMPTP negatively regulates key signaling pathways.
Caption: Workflow for determining inhibitor IC50.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Turn and Face the Strange:§ A New View on Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of LMPTP Inhibitor 1 Against PTP1B and TCPTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of LMPTP inhibitor 1, also known as Compound 23, against two closely related protein tyrosine phosphatases (PTPs): Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP). Understanding the selectivity profile of a phosphatase inhibitor is critical for predicting its therapeutic efficacy and potential off-target effects.
Executive Summary
LMPTP inhibitor 1 (Compound 23) demonstrates exceptional selectivity for the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) over both PTP1B and TCPTP. While direct IC50 values for PTP1B and TCPTP are not explicitly detailed in the primary literature, extensive selectivity profiling reveals minimal to no inhibition of these two homologous phosphatases at concentrations significantly above the IC50 for LMPTP. This high degree of selectivity is a crucial attribute for a potential therapeutic agent, as off-target inhibition of PTP1B and TCPTP could lead to unintended biological consequences.
Quantitative Data Presentation
The selectivity of LMPTP inhibitor 1 (Compound 23) was assessed against a panel of PTPs. The following table summarizes the available quantitative data, highlighting the inhibitor's specificity.
| Target Phosphatase | Inhibitor | Concentration | % Inhibition | Estimated IC50 | Reference |
| LMPTP-A | LMPTP inhibitor 1 (Compound 23) | 0.8 µM | 50% | 0.8 µM | [1] |
| PTP1B | LMPTP inhibitor 1 (Compound 23) | 40 µM | < 20% | > 40 µM | [2] |
| TCPTP | LMPTP inhibitor 1 (Compound 23) | 40 µM | < 10% | > 40 µM | [2] |
Note: The IC50 values for PTP1B and TCPTP are estimated based on the low percentage of inhibition observed at a high concentration of the inhibitor.
Experimental Protocols
The selectivity of LMPTP inhibitor 1 was determined using in vitro phosphatase activity assays. The general methodologies for these assays are outlined below.
Phosphatase Activity Assay using OMFP (3-O-methylfluorescein phosphate)
This assay measures the enzymatic activity of PTPs by detecting the fluorescent product generated from the dephosphorylation of the OMFP substrate.
Materials:
-
Purified recombinant PTP enzymes (LMPTP, PTP1B, TCPTP)
-
LMPTP inhibitor 1 (Compound 23)
-
OMFP (3-O-methylfluorescein phosphate) substrate
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, containing 1 mM DTT and 0.01% Triton X-100)
-
96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solutions of each PTP enzyme to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of LMPTP inhibitor 1 in DMSO. Further dilute the inhibitor solutions in the assay buffer to the final desired concentrations.
-
Assay Reaction: In the microplate wells, combine the diluted enzyme solution and the inhibitor solution (or DMSO for control wells).
-
Initiation of Reaction: Add the OMFP substrate to each well to initiate the enzymatic reaction. A typical final concentration for OMFP is 0.4 mM.[2]
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Phosphatase Activity Assay using pNPP (para-nitrophenyl phosphate)
This colorimetric assay measures the amount of p-nitrophenol produced upon the dephosphorylation of pNPP by PTPs.
Materials:
-
Purified recombinant PTP enzymes
-
LMPTP inhibitor 1 (Compound 23)
-
pNPP (para-nitrophenyl phosphate) substrate
-
Assay Buffer (e.g., 50 mM acetate buffer, pH 5.5, containing 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplates
-
Absorbance plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare the enzyme and inhibitor solutions as described in the OMFP assay protocol.
-
Assay Reaction: In the microplate wells, combine the diluted enzyme solution and the inhibitor solution (or DMSO for control wells).
-
Initiation of Reaction: Add the pNPP substrate to each well to start the reaction. A typical final concentration for pNPP is 5 mM.[2]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described previously.
Mandatory Visualizations
Signaling Pathways of PTP1B and TCPTP in Insulin Regulation
Caption: PTP1B and TCPTP negatively regulate insulin signaling by dephosphorylating the insulin receptor.
Experimental Workflow for PTP Inhibitor Selectivity Screening
Caption: A stepwise process for evaluating the selectivity of a PTP inhibitor across multiple targets.
References
A Comparative Guide to LMPTP Inhibitor 1 and Other Low Molecular Weight Protein Tyrosine Phosphatase Inhibitors
In the landscape of therapeutic drug discovery, particularly for metabolic diseases such as type 2 diabetes and obesity, the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a significant target.[1][2] Its role as a negative regulator of insulin signaling pathways underscores the therapeutic potential of its inhibitors.[1][2] This guide provides a detailed comparison of LMPTP inhibitor 1 (also known as Compound 23) with other notable LMPTP inhibitors, supported by experimental data and methodologies to aid researchers in their selection of appropriate chemical probes.
Overview of LMPTP Inhibitor 1
LMPTP inhibitor 1 is a selective, orally bioavailable small molecule inhibitor of LMPTP.[3][4] It has demonstrated efficacy in reversing high-fat diet-induced diabetes in mice, making it a valuable tool for in vivo studies.[2][3][5] The inhibitor exhibits an uncompetitive mechanism of action, binding to the enzyme-substrate complex, a characteristic that can contribute to its selectivity.[2][4]
Comparative Analysis of LMPTP Inhibitors
The following table summarizes the key quantitative data for LMPTP inhibitor 1 and other significant LMPTP inhibitors, offering a clear comparison of their potency and mechanism of action.
| Inhibitor | Other Names | Potency (IC50/EC50/Ki) | Mechanism of Action | Key Features |
| LMPTP inhibitor 1 | Compound 23 | IC50: 0.8 µM (LMPTP-A) | Uncompetitive | Orally bioavailable; reverses diabetes in obese mice; selective.[2][3][4] |
| Purine-based series | - | Low nanomolar potency | Uncompetitive | Substantially improved potency over the series of LMPTP inhibitor 1; highly selective (>1000-fold).[4] |
| ML400 | - | EC50: ~1 µM | Allosteric | First selective allosteric inhibitor of LMPTP; good cell-based activity and rodent pharmacokinetics.[6] |
| F9 | AN-465/41163730 | Ki: 21.5 ± 7.3 µM | Uncompetitive | Identified through virtual screening; increases glucose consumption in HepG2 cells.[7][8] |
| SPAA-based series | - | - | Induced-fit | Exhibit >50-fold preference for LMPTP over a large panel of other PTPs.[9] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and the experimental procedures used to characterize them.
LMPTP Signaling Pathway in Insulin Regulation
LMPTP plays a critical role in downregulating the insulin signaling cascade. It achieves this by dephosphorylating the insulin receptor (IR), thereby attenuating downstream signaling. Inhibition of LMPTP is expected to enhance insulin sensitivity.
General Experimental Workflow for LMPTP Inhibitor Evaluation
The characterization of a novel LMPTP inhibitor typically follows a standardized workflow, from initial screening to in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of LMPTP inhibitors.
In Vitro LMPTP Inhibition Assay (IC50 Determination)
This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of LMPTP by 50%.
-
Materials:
-
Recombinant human LMPTP-A
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)
-
LMPTP inhibitor (e.g., LMPTP inhibitor 1) dissolved in DMSO
-
96-well microplate
-
Plate reader (fluorescence or absorbance)
-
-
Procedure:
-
Prepare a serial dilution of the LMPTP inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the LMPTP inhibitor dilutions to the respective wells. A DMSO-only control is included.
-
Add a fixed concentration of recombinant LMPTP-A (e.g., 10 nM) to each well and incubate for 5-10 minutes at 37°C.[3]
-
Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP).
-
Monitor the reaction progress by measuring the fluorescence (λex=485 nm, λem=525 nm for OMFP) or absorbance (405 nm for pNPP) over time.
-
Calculate the initial reaction rates and determine the percentage of enzyme activity relative to the DMSO control.
-
Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[3]
-
Selectivity Profiling Assay
This assay assesses the specificity of an inhibitor for LMPTP against other protein tyrosine phosphatases (PTPs).
-
Procedure:
-
A panel of different PTPs is selected.
-
For each PTP, an enzymatic assay similar to the IC50 determination is performed.
-
A fixed, high concentration of the LMPTP inhibitor (e.g., 40 µM of LMPTP inhibitor 1) is used.[2][3]
-
The activity of each PTP in the presence of the inhibitor is compared to its activity in the presence of DMSO.[2]
-
The percentage of inhibition for each PTP is calculated to determine the selectivity profile of the inhibitor.
-
Cellular Assay for LMPTP Inhibition
This assay evaluates the ability of an inhibitor to engage and inhibit LMPTP within a cellular context, often by measuring the phosphorylation status of a known LMPTP substrate like the insulin receptor.
-
Cell Line: Human hepatocyte carcinoma cell line (HepG2) is commonly used.[2][3]
-
Procedure:
-
Culture HepG2 cells to a suitable confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-incubate the cells with the LMPTP inhibitor (e.g., 10 µM LMPTP inhibitor 1) or DMSO for a defined period.[2][3]
-
Stimulate the cells with insulin for a short period to activate the insulin receptor.
-
Lyse the cells and collect the protein extracts.
-
Analyze the phosphorylation level of the insulin receptor (or downstream targets like Akt) using Western blotting with phospho-specific antibodies.
-
An increase in insulin-stimulated phosphorylation in the presence of the inhibitor indicates cellular activity.[2][3]
-
This guide provides a foundational comparison of LMPTP inhibitor 1 with other inhibitors, offering researchers the necessary data and protocols to make informed decisions for their studies targeting LMPTP. The diverse mechanisms of action and potencies of these inhibitors highlight the active and promising field of LMPTP-targeted drug discovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LMPTP inhibitor 1|1908414-82-3|Active Biopharma Corp [activebiopharma.com]
- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validation of LMPTP as a Therapeutic Target for Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of type 2 diabetes necessitates the exploration of novel therapeutic targets. One such emerging target is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), a key regulator of insulin signaling. This guide provides a comprehensive comparison of LMPTP with the well-established diabetes target, Protein Tyrosine Phosphatase 1B (PTP1B), supported by experimental data and detailed methodologies.
Executive Summary
LMPTP has been identified as a critical negative regulator of the insulin receptor.[1][2][3][4] Genetic and pharmacological studies in animal models have demonstrated that inhibition of LMPTP can enhance insulin sensitivity and ameliorate hyperglycemia. Small molecule inhibitors of LMPTP have shown promise in preclinical studies, exhibiting oral bioavailability and the ability to reverse diabetes in mouse models.[1][3] However, conflicting data from different LMPTP knockout mouse models warrant a careful evaluation of its therapeutic potential and the specificity of its inhibitors.[5] This guide presents a balanced overview of the validation of LMPTP as a therapeutic target, comparing its preclinical performance with that of the more extensively studied PTP1B.
Comparative Analysis of LMPTP and PTP1B
Both LMPTP and PTP1B are protein tyrosine phosphatases that negatively regulate insulin signaling by dephosphorylating the insulin receptor and its substrates.[1][5] However, they belong to different classes of PTPs and may have distinct physiological roles. While PTP1B is considered a primary regulator of insulin signaling in metabolic tissues, emerging evidence suggests a significant role for LMPTP, particularly in the liver.[1][2]
Preclinical Efficacy of LMPTP and PTP1B Knockout Models
Genetic deletion of both LMPTP and PTP1B in mice has been shown to improve insulin sensitivity and protect against diet-induced obesity and diabetes.[1][6] However, the observed phenotypes can vary depending on the specific knockout strategy and the genetic background of the mice.
| Feature | LMPTP Knockout (KO) Mice | PTP1B Knockout (KO) Mice | References |
| Glucose Homeostasis | Improved glucose tolerance and reduced fasting insulin levels in high-fat diet-induced obese mice.[1] Some studies report limited effects on glucose tolerance.[5] | Enhanced insulin sensitivity, improved glucose tolerance, and resistance to hyperglycemia. | [5][6] |
| Body Weight and Adiposity | Generally no significant effect on body weight or adiposity.[1][3] | Resistant to high-fat diet-induced obesity, reduced body fat mass. | [6] |
| Tissue-Specific Effects | Liver-specific deletion recapitulates the improved glucose tolerance seen in global knockout mice, suggesting a key role in the liver.[1] | Deletion in the brain has major effects on weight and glucose control, while muscle, liver, and adipocyte-specific deletions have more modest effects on glucose homeostasis without affecting body weight.[6][7] | |
| Contradictory Findings | Some studies using CRISPR-Cas9 mediated deletion show limited improvement in glucose tolerance and mild cardiac hypertrophy, suggesting potential off-target effects of inhibitors or differences in knockout models.[5] | Myeloid-specific PTP1B deficiency has been linked to a shortened lifespan and development of acute myeloid leukemia in mice, highlighting potential safety concerns with long-term, systemic inhibition.[8] |
Comparative Performance of LMPTP and PTP1B Inhibitors
The development of selective small molecule inhibitors has been crucial for validating both LMPTP and PTP1B as drug targets.
| Parameter | LMPTP Inhibitors (e.g., Compound 23, ML400) | PTP1B Inhibitors (e.g., Trodusquemine, IONIS-PTP-1BRx) | References |
| In Vitro Potency (IC50) | Compound 23: ~0.8 µM for LMPTP-A.[1] ML400: EC50 ~1 µM.[9] | Varies widely depending on the inhibitor. | |
| Selectivity | Compound 23: Exquisite selectivity for LMPTP over a panel of other PTPs, including PTP1B.[1] ML400: Selective for LMPTP over LYP-1 and VHR.[9] | A major challenge has been achieving selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP). | [5] |
| In Vivo Efficacy | Orally bioavailable inhibitors reverse high-fat diet-induced diabetes in mice, improve glucose tolerance, and decrease fasting insulin levels.[1][10] | Have demonstrated efficacy in animal models, improving insulin and leptin signaling.[6] | |
| Clinical Development | Preclinical stage. | Several inhibitors have entered clinical trials. For example, a Phase 2 trial of IONIS-PTP-1BRx (an antisense inhibitor) showed modest reductions in HbA1c and body weight in patients with type 2 diabetes. | [7] |
| Potential Off-Target Effects | Some studies suggest that the beneficial effects of Compound 23 may be partially due to off-target effects, as genetic deletion of LMPTP did not fully recapitulate the pharmacological effects.[5] | Concerns about selectivity and potential for side effects due to the essential roles of other PTPs. |
Signaling Pathways
The following diagrams illustrate the role of LMPTP in insulin signaling and a typical experimental workflow for evaluating LMPTP inhibitors.
Caption: LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deficiency in protein tyrosine phosphatase PTP1B shortens lifespan and leads to development of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LMPTP Inhibitors: LMPTP Inhibitor 1 vs. Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of LMPTP Inhibitor 1 and allosteric inhibitors of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This document outlines their mechanisms of action, presents key experimental data, and provides detailed protocols for relevant assays.
LMPTP, a key negative regulator of insulin signaling, has emerged as a promising therapeutic target for metabolic diseases.[1][2][3] Inhibition of LMPTP is a strategy being explored to enhance insulin sensitivity.[3][4] This guide compares two distinct classes of LMPTP inhibitors: the well-characterized "LMPTP Inhibitor 1" and the emerging class of allosteric inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
LMPTP Inhibitor 1 is a selective, orally bioavailable small molecule that exhibits an uncompetitive mechanism of action .[4][5] This means it preferentially binds to the enzyme-substrate complex, locking it in a state that prevents the completion of the catalytic cycle.[4][5] Structural studies have revealed that it binds at the opening of the catalytic pocket of the LMPTP-phosphocysteine intermediate.[4]
Allosteric LMPTP inhibitors , on the other hand, bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that alters its catalytic activity. The first-in-class selective allosteric LMPTP inhibitor, ML400, has been described as having a non-competitive or uncompetitive mode of inhibition with respect to the substrate.[1] This allosteric approach offers the potential for greater selectivity, as allosteric sites are generally less conserved across phosphatase families compared to the highly conserved active site.[1]
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for LMPTP Inhibitor 1 and a representative allosteric inhibitor, ML400.
| Feature | LMPTP Inhibitor 1 (Compound 23) | Allosteric LMPTP Inhibitor (ML400) |
| Potency | IC50 = 0.8 µM (for LMPTP-A)[6] | EC50 ~ 1 µM[1] |
| Mechanism of Action | Uncompetitive[4][5] | Allosteric (Non-competitive or Uncompetitive)[1] |
| Selectivity | Highly selective for LMPTP over other PTPs, including PTP1B.[4] Shows greater potency for LMPTP-A over LMPTP-B.[4] | Selective against other phosphatases, including LYP-1 and VHR-1.[1] |
| Cellular Activity | Enhances insulin receptor phosphorylation in human HepG2 hepatocytes at 10 µM.[6] | Displays cell-based activity at 10 µM.[1] |
| In Vivo Efficacy | Orally bioavailable; reverses diabetes in obese mice.[4][6][7] Improves glucose tolerance and decreases fasting insulin levels in diabetic DIO mice.[6] | Displays promising mouse pharmacokinetics.[1] |
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the insulin signaling pathway regulated by LMPTP and the distinct mechanisms of action of LMPTP Inhibitor 1 and allosteric inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below for reproducibility and direct comparison of results.
In Vitro Phosphatase Activity Assay
This assay is used to determine the potency (IC50) and mechanism of action of the inhibitors.
-
Reagents and Buffer:
-
Procedure:
-
Phosphatase assays are conducted at 37°C in the assay buffer.[6]
-
For OMFP-based assays, fluorescence is monitored continuously (λex = 485 nm, λem = 525 nm).[6]
-
For pNPP-based assays, the reaction is initiated by the addition of the enzyme. After a set incubation time, the reaction is terminated by adding the stop solution, and the absorbance is measured at 405 nm.[5][6]
-
To determine IC50 values, the percentage of enzyme activity is plotted against the inhibitor concentration.[5][6]
-
For selectivity assays, other protein tyrosine phosphatases are incubated with the inhibitor under similar conditions.[4][5][6]
-
Cellular Assay: Insulin Receptor Phosphorylation in HepG2 Cells
This assay evaluates the ability of the inhibitors to enhance insulin signaling in a cellular context.
-
Cell Line and Culture:
-
Human HepG2 cells are cultured in Eagle's Minimal Essential Medium.[6]
-
-
Procedure:
-
Cells are serum-starved (0.1% FBS) overnight and treated with the test inhibitor (e.g., 10 µM LMPTP Inhibitor 1).[6]
-
Following inhibitor treatment, cells are stimulated with 10 nM bovine insulin for 5 minutes at 37°C.[6]
-
Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer containing a cocktail of protease and phosphatase inhibitors.[6]
-
The insulin receptor (IR) is immunoprecipitated using an anti-IRβ antibody.[6]
-
The level of IR tyrosine phosphorylation is detected by Western blotting using an anti-phosphotyrosine antibody.
-
Conclusion
Both LMPTP Inhibitor 1 and allosteric LMPTP inhibitors represent promising avenues for the development of novel therapeutics for metabolic diseases. LMPTP Inhibitor 1 has demonstrated robust in vitro and in vivo efficacy with a well-defined uncompetitive mechanism of action.[4][5][6][7] Allosteric inhibitors, such as ML400, offer the potential for enhanced selectivity, a critical attribute for minimizing off-target effects.[1] The choice between these inhibitor classes will depend on the specific research or therapeutic goals, with considerations for potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of these and future LMPTP inhibitors.
References
- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LMPTP inhibitor 1|1908414-82-3|Active Biopharma Corp [activebiopharma.com]
Confirming LMPTP Inhibition Through Western Blot of IR Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the inhibition of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) by assessing the phosphorylation status of its substrate, the Insulin Receptor (IR). We present supporting experimental data, detailed protocols for Western blotting, and a comparison with alternative techniques.
Introduction to LMPTP and Insulin Receptor Signaling
The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of insulin signaling.[1][2][3] It acts by dephosphorylating the insulin receptor (IR), a receptor tyrosine kinase, thereby attenuating the downstream signaling cascade that governs glucose metabolism.[2][4][5] Inhibition of LMPTP has emerged as a promising therapeutic strategy for type 2 diabetes and obesity-related insulin resistance.[1][4][6] Confirming the efficacy of LMPTP inhibitors is crucial, and a primary method to achieve this is by measuring the subsequent increase in IR phosphorylation.
Western Blotting: The Gold Standard for Phosphorylation Analysis
Western blotting is a widely used and reliable technique to detect and quantify changes in protein phosphorylation. By using antibodies specific to the phosphorylated form of a target protein, researchers can visualize and measure the extent of phosphorylation, providing direct evidence of upstream kinase or phosphatase modulation. In the context of LMPTP inhibition, an increase in the phosphorylated IR signal upon treatment with an inhibitor confirms its on-target effect.
Comparative Data of LMPTP Inhibitors on IR Phosphorylation
The following table summarizes quantitative data from studies that utilized Western blotting to confirm the effect of LMPTP inhibitors on IR phosphorylation.
| Inhibitor/Method | Cell Line/Model | Treatment Conditions | Fold Increase in IR Phosphorylation (vs. Control) | Reference |
| Compound 23 | Diet-induced obese (DIO) mice liver | 0.05% w/w in diet for 2 weeks | Significantly increased | [1] |
| Purine-based inhibitor (6g) | HepG2 hepatocytes | 500 nM overnight, then 10 nM insulin for 5 min | Substantially increased AKT phosphorylation (downstream of IR) | [4] |
| LMPTP Knockdown (antisense oligonucleotides) | Mouse hepatocytes and adipocytes | N/A | Enhanced IR phosphorylation | [1][2] |
| Compound F9 | HepG2 cells | 20 µM and 40 µM | Increased phosphorylation of AKT (downstream of IR) | [7][8] |
Experimental Protocol: Western Blot for IR Phosphorylation
This protocol outlines the key steps for performing a Western blot to detect changes in insulin receptor phosphorylation following treatment with an LMPTP inhibitor.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 human hepatocytes) to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Treat cells with the LMPTP inhibitor at various concentrations and for a defined period. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with insulin (e.g., 10 nM for 10 minutes) to induce IR phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[7][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-polyacrylamide gel.[8]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IR (e.g., anti-phospho-IR β Tyr1150/1151) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total IR or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of IR phosphorylation is expressed as the ratio of the phospho-IR signal to the total IR or housekeeping protein signal.
Alternative Methods for Confirming LMPTP Inhibition
While Western blotting is a robust method, other techniques can also be employed to assess LMPTP inhibition and its effect on IR signaling.
| Method | Principle | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | A plate-based assay that uses antibodies to detect and quantify a specific protein. Sandwich ELISAs are available for phosphorylated IR.[4] | High throughput, quantitative, and requires less sample preparation than Western blotting. | May be less specific than Western blotting if the antibody cross-reacts with other phosphorylated proteins. |
| In-Cell Western | A quantitative immunofluorescence assay performed in multi-well plates that combines the specificity of Western blotting with the throughput of ELISA.[9] | High throughput, quantitative, and allows for multiplexing (detecting total and phosphorylated protein simultaneously). | Requires specialized imaging equipment. |
| Mass Spectrometry | Can identify and quantify specific phosphorylation sites on the insulin receptor. | Provides precise information on the location and stoichiometry of phosphorylation. | Requires specialized equipment and expertise in data analysis; lower throughput. |
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the key relationships.
Caption: The signaling pathway illustrating LMPTP's role in dephosphorylating the insulin receptor.
Caption: Step-by-step workflow of the Western blot experiment.
Caption: The logical flow from LMPTP inhibition to the observed Western blot result.
Conclusion
Western blotting remains a cornerstone technique for confirming the inhibition of LMPTP by demonstrating a direct increase in the phosphorylation of its substrate, the insulin receptor. This method, when performed with appropriate controls and protocols, provides robust, semi-quantitative data that is essential for the validation of novel LMPTP inhibitors in preclinical research and drug development. While alternative methods like ELISA and In-Cell Westerns offer higher throughput, Western blotting provides a detailed and reliable visualization of the target engagement.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
This guide provides a detailed comparison of a potent and selective Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor with related phosphatases. The focus of this analysis is a purine-based inhibitor, referred to herein as "LMPTP Inhibitor 1" (based on the extensively studied Compound 23), to objectively assess its cross-reactivity profile and provide researchers with supporting experimental data for its use as a selective tool compound.[1][2]
Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator in several signaling pathways, including the insulin receptor (IR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.[3][4][5][6] Its role in dephosphorylating these receptors makes it a significant target in metabolic diseases and cancer research.[3][7] The development of selective inhibitors is crucial for elucidating the specific functions of LMPTP and for potential therapeutic applications.
Cross-Reactivity Data
The selectivity of LMPTP Inhibitor 1 was assessed against a panel of related protein tyrosine phosphatases (PTPs). The following table summarizes the inhibitory activity of the compound against LMPTP and its limited effect on other phosphatases at a high concentration, demonstrating its remarkable selectivity.
| Phosphatase Target | % Inhibition at 40 µM Inhibitor 1 | IC50 (µM) |
| LMPTP-A | ~100% | ~0.2 |
| LMPTP-B | ~80% | > 0.2 |
| PTP1B | <10% | > 40 |
| SHP2 | <10% | > 40 |
| LYP | <10% | > 40 |
| VHR | <10% | > 40 |
| CD45 | <10% | > 40 |
| PTPH1 | <10% | > 40 |
| PTP-MEG2 | <10% | > 40 |
| HePTP | <10% | > 40 |
| STEP | <10% | > 40 |
| PTPα (D1) | <10% | > 40 |
| PTPα (D2) | <10% | > 40 |
| PTPβ (D2) | <10% | > 40 |
| PRL1 | <10% | > 40 |
| PRL2 | <10% | > 40 |
| PRL3 | <10% | > 40 |
| MKP5 | <10% | > 40 |
Data is compiled from studies on the purine-based inhibitor series, specifically Compound 23 and its analogs.[1][2] The IC50 for LMPTP-A is an approximation based on reported data for optimized analogs in this series.
Signaling Pathway and Experimental Workflow
To understand the context of LMPTP inhibition and the methodology for assessing cross-reactivity, the following diagrams are provided.
Caption: LMPTP's role in negative regulation of insulin and PDGF receptor signaling.
Caption: Experimental workflow for determining phosphatase inhibitor cross-reactivity.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity and cross-reactivity of LMPTP Inhibitor 1 against a panel of protein tyrosine phosphatases.
Materials:
-
Recombinant human LMPTP-A and other PTPs
-
LMPTP Inhibitor 1 (dissolved in DMSO)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100
-
Substrate Stock: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP) in a suitable solvent
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
Procedure for IC50 Determination:
-
Enzyme Preparation: Dilute the stock solution of each phosphatase to the desired final concentration in the assay buffer. The concentration should be chosen to yield a linear reaction rate over the course of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of LMPTP Inhibitor 1 in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. A DMSO control should be prepared in parallel.
-
Assay Reaction:
-
Add the diluted enzyme solution to the wells of a 96-well plate.
-
Add the diluted inhibitor solutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate solution (e.g., OMFP to a final concentration of 0.4 mM or pNPP to a final concentration of 5 mM).
-
-
Data Acquisition:
-
For OMFP, monitor the increase in fluorescence continuously at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
For pNPP, stop the reaction after a fixed time with a strong base (e.g., 1 M NaOH) and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cross-Reactivity Assessment:
To assess cross-reactivity, the IC50 values for LMPTP are compared to those obtained for other related phosphatases using the same experimental protocol. A significantly higher IC50 value for a related phosphatase compared to LMPTP indicates selectivity of the inhibitor. Alternatively, for a rapid screen, a single high concentration of the inhibitor (e.g., 40 µM) can be tested against the panel of phosphatases to determine the percentage of inhibition.[1]
Conclusion
The purine-based LMPTP Inhibitor 1 demonstrates exceptional selectivity for LMPTP over a wide range of other protein tyrosine phosphatases. This high degree of selectivity, supported by the presented experimental data and protocols, establishes it as a valuable chemical probe for investigating the specific biological roles of LMPTP in cellular signaling. Researchers and drug development professionals can utilize this information to confidently employ this inhibitor in their studies, minimizing the potential for off-target effects and enabling a more precise understanding of LMPTP-mediated pathways.
References
- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of LMPTP Inhibitor 1 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LMPTP inhibitor 1 (also known as Compound 23) in animal models, juxtaposed with alternative Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitors and genetic knockout models. The information is intended to support researchers and drug development professionals in their evaluation of LMPTP as a therapeutic target for metabolic diseases.
Mechanism of Action and Signaling Pathway
LMPTP is a protein tyrosine phosphatase (PTP) that negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR).[1][2][3] Inhibition of LMPTP is therefore a promising strategy to enhance insulin sensitivity. LMPTP inhibitor 1 is a selective, orally bioavailable small molecule that functions as an uncompetitive inhibitor of LMPTP.[1][2][4] It binds to the opening of the LMPTP active site, preventing the completion of catalysis.[1] This inhibition leads to increased phosphorylation of the insulin receptor and its downstream effector, Akt, ultimately improving insulin signaling.[1][2][5]
Caption: Insulin signaling pathway and the inhibitory action of LMPTP inhibitor 1.
Efficacy in Animal Models of Type 2 Diabetes
LMPTP inhibitor 1 has been evaluated in diet-induced obese (DIO) mice, a common animal model for studying insulin resistance and type 2 diabetes.
Key Findings:
-
Improved Glucose Homeostasis: Oral administration of LMPTP inhibitor 1 to DIO mice significantly improved glucose tolerance and lowered fasting insulin levels.[2][4]
-
Reversal of Diabetes: Studies have shown that treatment with this inhibitor can reverse high-fat diet-induced diabetes in mice.[2][6]
-
No Effect on Body Weight: Notably, the observed metabolic benefits occurred without any significant changes in the body weight of the animals.[2][3][4]
-
Enhanced Insulin Signaling in Liver: The inhibitor was found to increase the phosphorylation of the insulin receptor in the liver of treated mice, confirming its mechanism of action in vivo.[2]
Comparative Analysis
To provide a comprehensive evaluation, the efficacy of LMPTP inhibitor 1 is compared with other LMPTP-targeting strategies and alternative inhibitors.
| Intervention | Mechanism | Reported Efficacy in Animal Models | Key Advantages | Potential Concerns |
| LMPTP Inhibitor 1 (Compound 23) | Uncompetitive inhibitor of LMPTP | Improves glucose tolerance, reverses diabetes in DIO mice.[2][3][4][7] | Orally bioavailable, high selectivity.[1][2][4] | A study raised concerns about potential off-target effects, as genetic knockout showed different results.[3][8] |
| Purine-Based LMPTP Inhibitors | Uncompetitive inhibitors of LMPTP | Reverses obesity-induced diabetes in mice.[1][9] | Orally bioavailable, high selectivity.[1][9] | Newer class, less in-vivo data publicly available compared to LMPTP inhibitor 1. |
| ML400 | Allosteric inhibitor of LMPTP | First selective allosteric inhibitor, shows cell-based activity.[10] | Novel mechanism, potential for high selectivity.[10] | In vivo efficacy data in animal models is not as extensively reported as for LMPTP inhibitor 1.[10] |
| LMPTP Genetic Knockout (KO) | Genetic deletion of the Acp1 gene | Conflicting reports: some studies show protection from diet-induced diabetes,[2][11] while another shows limited improvement in glucose tolerance and potential for mild cardiac hypertrophy.[3] | Provides a model for complete loss of LMPTP function. | Discrepancies with pharmacological inhibition suggest potential off-target effects of inhibitors or compensatory mechanisms in KO models.[3][8] |
| PTP1B Inhibitors | Inhibition of Protein Tyrosine Phosphatase 1B | A well-validated target for obesity and diabetes.[2][10] | Targets a different key negative regulator of insulin signaling. | Developing selective inhibitors has been challenging due to homology with other PTPs.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of LMPTP inhibitor 1.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Strain: C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 60% of calories derived from fat, for a period of 12-17 weeks to induce obesity and insulin resistance.[3]
-
Inhibitor Administration: LMPTP inhibitor 1 (Compound 23) is administered in the diet at a specified concentration (e.g., 0.05% w/w) for a defined period, such as 15 days.[3][4]
-
Glucose Tolerance Test (GTT): After a period of fasting, mice are given an oral gavage of glucose (e.g., 1 g/kg). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[3]
-
Insulin Measurement: Fasting blood samples are collected to measure serum insulin levels using methods like ELISA.
-
Tissue Analysis: At the end of the study, tissues such as the liver are collected to analyze protein phosphorylation levels (e.g., p-IR, p-Akt) via Western blotting.
Caption: Experimental workflow for evaluating LMPTP inhibitor 1 in DIO mice.
Conclusion
LMPTP inhibitor 1 has demonstrated significant efficacy in preclinical animal models of diet-induced obesity and type 2 diabetes by enhancing insulin signaling. It represents a promising therapeutic candidate. However, the conflicting results from genetic knockout studies warrant further investigation to fully understand the long-term effects and potential off-target activities. Continued research comparing LMPTP inhibitor 1 with other novel inhibitors, such as the purine-based series and allosteric modulators, will be crucial in determining the optimal strategy for targeting LMPTP in metabolic diseases.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of LMPTP: an obesity drug target - Nunzio Bottini [grantome.com]
A Comparative Guide to Purine-Based and Thiazolidinedione-Based LMPTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes and obesity. Its role in negatively regulating insulin signaling pathways has spurred the development of various small molecule inhibitors. This guide provides a detailed comparison of two prominent classes of LMPTP inhibitors: purine-based and thiazolidinedione-based compounds, supported by experimental data and methodologies.
Executive Summary
Purine-based inhibitors have demonstrated exceptional potency and selectivity for LMPTP, operating through a novel uncompetitive mechanism of action.[1] These compounds have shown promise in preclinical studies, with orally bioavailable analogs capable of reversing diabetes in mouse models.[1][2] In contrast, thiazolidinedione-based inhibitors, specifically 5-arylidene-2,4-thiazolidinediones, generally exhibit more moderate potency and selectivity, with a competitive or mixed-type inhibitory mechanism.[3][4] While both classes target a key regulator of insulin signaling, their distinct biochemical profiles suggest different therapeutic potentials and research applications.
Performance Comparison: Purine-Based vs. Thiazolidinedione-Based LMPTP Inhibitors
The following tables summarize the quantitative data on the performance of representative compounds from each class.
| Table 1: Potency of LMPTP Inhibitors | ||
| Inhibitor Class | Compound | Potency (IC50/Ki) |
| Purine-Based | Compound 3 | IC50: ~0.3 µM[1] |
| Compound 6g | IC50: Low nanomolar[1] | |
| Compound 23 | Ki': 846.0 ± 29.2 nM[2] | |
| Thiazolidinedione-Based | 5-arylidene-2,4-thiazolidinediones | IC50: Low micromolar range[3][4] |
| Compound 4a-d, f | Inhibition in the low micromolar range[5] |
| Table 2: Mechanism of Action and Selectivity | ||
| Inhibitor Class | Mechanism of Action | Selectivity |
| Purine-Based | Uncompetitive[1][2][6] | Highly selective (>1000-fold) for LMPTP over other PTPs.[1] |
| Thiazolidinedione-Based | Competitive or Mixed | Moderate selectivity for LMPTP and PTP1B.[3][4] |
Signaling Pathways and Experimental Workflows
To understand the context of LMPTP inhibition, it is crucial to visualize its role in cellular signaling and the general workflow for inhibitor screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Enzymatic Inhibition Assay (using p-Nitrophenyl Phosphate - pNPP)
This assay determines the direct inhibitory effect of a compound on LMPTP enzymatic activity.
1. Materials:
-
Purified recombinant human LMPTP-A enzyme.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100.[7]
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Test Inhibitors: Purine-based or thiazolidinedione-based compounds dissolved in DMSO.
-
Stop Solution: 1 M NaOH.[7]
-
96-well microplate.
-
Microplate reader.
2. Protocol:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for control) to each well.
-
Add 50 µL of LMPTP enzyme solution (e.g., 20 nM final concentration) in assay buffer to each well and incubate for 10 minutes at 37°C.[7]
-
Initiate the reaction by adding 50 µL of pNPP substrate solution (e.g., 5 mM final concentration).[7]
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 1 M NaOH.[7]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by plotting inhibitor concentration versus percentage of enzyme activity.[7]
Cell-Based Assay for LMPTP Inhibition in HepG2 Cells
This assay evaluates the ability of an inhibitor to counteract LMPTP activity within a cellular context, typically by measuring the phosphorylation of downstream signaling proteins.
1. Materials:
-
HepG2 human hepatocyte cell line.
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS).
-
Serum Starvation Medium: EMEM with 0.1% FBS.[7]
-
Test Inhibitors dissolved in DMSO.
-
Bovine Insulin.
-
Cell Lysis Buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated Akt (p-Akt) and total Akt; secondary antibodies conjugated to HRP.
-
Western blotting equipment and reagents.
2. Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells by replacing the culture medium with serum starvation medium overnight.
-
Treat the cells with the test inhibitor (e.g., 500 nM of a purine-based inhibitor) or DMSO for a specified period (e.g., overnight).[7]
-
Stimulate the cells with insulin (e.g., 10 nM) for 5 minutes at 37°C.[7]
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against p-Akt and total Akt.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the level of insulin signaling and, indirectly, the inhibition of LMPTP.[7]
Conclusion
The development of LMPTP inhibitors presents a promising avenue for the treatment of insulin resistance and type 2 diabetes. Purine-based inhibitors stand out for their high potency, selectivity, and favorable uncompetitive mechanism of action, with demonstrated in vivo efficacy. Thiazolidinedione-based inhibitors, while showing activity, require further optimization to improve their potency and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to evaluate and compare novel LMPTP inhibitors, contributing to the advancement of this important therapeutic field.
References
- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Arylidene-2,4-thiazolidinediones as inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of LMPTP as a Therapeutic Target for Insulin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a therapeutic target for insulin resistance against the well-established alternative, Protein Tyrosine Phosphatase 1B (PTP1B). The information presented is supported by experimental data from genetic and pharmacological studies to aid in the evaluation of these targets for drug development.
Introduction to LMPTP and its Role in Insulin Resistance
Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase implicated as a negative regulator of insulin signaling.[1][2] The insulin receptor (IR) is a tyrosine kinase that, upon insulin binding, autophosphorylates and triggers a downstream signaling cascade crucial for glucose homeostasis.[3] Protein tyrosine phosphatases (PTPs) counteract this process by dephosphorylating the IR and its substrates, thereby attenuating insulin signaling.[3][4]
Genetic evidence in humans suggests a link between ACP1 alleles associated with lower LMPTP enzymatic activity and improved glycemic control and protection against hyperlipidemia.[1] Studies in rodent models have further solidified the role of LMPTP in insulin resistance. Both genetic deletion (knockout) and pharmacological inhibition of LMPTP have been shown to improve insulin sensitivity and glucose tolerance, particularly in the context of diet-induced obesity.[1][5] The primary mechanism of action is believed to be the enhancement of insulin receptor phosphorylation in key metabolic tissues like the liver.[1][2]
Comparison with PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is another critical negative regulator of the insulin signaling pathway and has been a major focus of drug discovery efforts for type 2 diabetes and obesity.[6][7] Like LMPTP, PTP1B directly dephosphorylates the insulin receptor.[6][8] Given their similar roles, a direct comparison of their therapeutic potential is warranted.
Genetic Validation: Knockout Mouse Models
Studies using whole-body and tissue-specific knockout mice have been instrumental in validating both LMPTP and PTP1B as targets for insulin resistance. Below is a summary of the key metabolic phenotypes observed in these models under high-fat diet (HFD) conditions, which induce insulin resistance.
Table 1: Metabolic Phenotypes of LMPTP and PTP1B Knockout Mice on a High-Fat Diet
| Phenotype | LMPTP Knockout (KO) Mice | PTP1B Knockout (KO) Mice | Key Findings & References |
| Body Weight | No significant difference compared to wild-type (WT) mice.[2] | Resistant to diet-induced obesity; lower body weight compared to WT mice.[9][10] | PTP1B deletion has a more pronounced effect on body weight regulation. |
| Fasting Blood Glucose | Significantly lower than WT mice.[2] | Significantly lower than WT mice.[11] | Both knockouts show improved fasting glycemia. |
| Fasting Insulin | Significantly reduced compared to WT mice.[2] | Significantly lower than WT mice.[11][12] | Both knockouts exhibit enhanced insulin sensitivity, leading to lower insulin requirements. |
| Glucose Tolerance | Significantly improved glucose clearance during a glucose tolerance test (GTT) compared to WT mice.[2] | Markedly improved glucose tolerance compared to WT mice.[9][13] | Both genetic deletions lead to substantial improvements in handling a glucose challenge. |
| Insulin Sensitivity | Improved insulin sensitivity.[5] | Increased whole-body insulin sensitivity, particularly in skeletal muscle.[10][13] | Both LMPTP and PTP1B are validated as key regulators of insulin sensitivity. |
| Insulin Receptor Phosphorylation | Increased tyrosine phosphorylation of the liver insulin receptor in response to insulin.[1][2] | Enhanced insulin-stimulated phosphorylation of the insulin receptor in liver and muscle.[9][13] | The mechanism of improved insulin sensitivity for both targets involves enhanced IR signaling. |
Pharmacological Inhibition
The development of small molecule inhibitors provides a more clinically translatable approach to targeting these phosphatases.
Table 2: Effects of Pharmacological Inhibition of LMPTP and PTP1B in Diet-Induced Obese (DIO) Mice
| Parameter | LMPTP Inhibition (e.g., Cmpd23) | PTP1B Inhibition (e.g., Antisense Oligonucleotides, CCF06240) | Key Findings & References |
| Glucose Tolerance | Improved glucose tolerance in DIO mice.[14][15] | Normalizes postprandial glucose excursion and improves glucose tolerance.[12][16] | Pharmacological inhibition of both targets improves glucose homeostasis. |
| Fasting Blood Glucose | Limited effect on fasting blood glucose with some inhibitors.[15] | Normalizes plasma glucose levels.[12] | PTP1B inhibition appears more effective at lowering fasting glucose. |
| Fasting Insulin | Decreased fasting insulin levels.[17] | Reduced hyperinsulinemia.[12] | Inhibition of both phosphatases improves insulin sensitivity. |
| Body Weight | No significant effect on body weight.[11] | Some inhibitors lead to reduced body weight.[16] | Similar to genetic models, targeting PTP1B may have a greater impact on body weight. |
| Selectivity & Potency | Some inhibitors show high selectivity for LMPTP over other PTPs, including PTP1B.[2][18] | Achieving high selectivity for PTP1B over other highly homologous PTPs has been a challenge, though potent and selective inhibitors have been developed.[10][19] | The development of highly selective inhibitors is a key challenge for both targets. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vivo measurement of basal and insulin-stimulated glucose uptake in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. The Genetics of PTPN1 and Obesity: Insights from Mouse Models of Tissue-Specific PTP1B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel, potent and selective protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling LMPTP inhibitor 1 hydrochloride
Essential Safety and Handling Guide for LMPTP Inhibitor 1 Hydrochloride
Immediate Safety and Personal Protective Equipment (PPE)
Given the toxic potential of similar compounds, which are harmful if swallowed, inhaled, or absorbed through the skin, a comprehensive approach to personal protection is mandatory.[1][2] The following personal protective equipment should be utilized at all times when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] For operations with a higher risk of splashes, such as preparing solutions, a face shield worn over safety goggles is recommended.[4][5][6]
-
Skin Protection: A standard laboratory coat is essential to protect against incidental contact.[3][4][5] Disposable nitrile gloves are required and should be changed immediately if contaminated.[3] For tasks with a higher risk of exposure, consider double-gloving.[3]
-
Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[2] If a fume hood is not available, a respirator appropriate for chemical dusts and fumes should be used.[4][6]
-
Footwear: Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[3][4]
Operational Plans: Handling and Preparation of Solutions
Handling the Solid Compound:
-
Always handle this compound as a potentially toxic substance.[1][2]
-
Before use, ensure all necessary PPE is correctly worn.
-
Weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Avoid generating dust. If the compound is a fine powder, handle it with care.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2]
Solution Preparation:
-
Prepare solutions in a well-ventilated chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.
Emergency Procedures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan
As the toxicological properties of this compound have not been fully investigated, it must be disposed of as hazardous chemical waste.
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste bag within the laboratory.[7]
Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
Quantitative Data Summary
Since specific quantitative toxicity data for this compound is not available, the following table presents data for the related compound, MPTP hydrochloride, to provide a conservative basis for handling procedures.
| Parameter | Value (for MPTP hydrochloride) | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A) | [1][2] |
| Hazard Statements | H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled, H315: Causes skin irritation, H319: Causes serious eye irritation | [1][2] |
Visualized Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. westlab.com [westlab.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
